Licarbazepine-d4-1
Description
The exact mass of the compound [2H4]-10,11-Dihydro-10-hydroxycarbamazepine is 258.130634677 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i2D,4D,6D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-MNYIHESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(CC3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670095 | |
| Record name | 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-49-7 | |
| Record name | 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Licarbazepine-d4-1 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarbazepine-d4 is a deuterium-labeled form of Licarbazepine, an active metabolite of the anticonvulsant drugs Carbamazepine and Oxcarbazepine.[1][2][3] Its primary application in research and development is as a stable isotope-labeled internal standard for the quantitative analysis of Licarbazepine and related compounds in biological matrices.[1][4] The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification via mass spectrometry without altering the compound's chemical behavior. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Licarbazepine-d4.
Chemical and Physical Properties
Licarbazepine-d4 is a solid at room temperature and is typically stored at refrigerated (2-8°C) or frozen (-20°C) temperatures for long-term stability. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀D₄N₂O₂ | |
| Molecular Weight | 258.31 g/mol | |
| Exact Mass | 258.130634677 Da | |
| CAS Number | 1020719-39-4; 1188265-49-7 | |
| IUPAC Name | 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carboxamide | |
| Synonyms | 10,11-Dihydro-10-hydroxy Carbamazepine-d4, GP 47779-d4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 0 | |
| Complexity | 347 | |
| LogP | 1.4 / 3.071 | |
| Storage Temperature | 2-8°C (long term) or -20°C |
Chemical Structure
Licarbazepine-d4 possesses a tricyclic dibenzo[b,f]azepine core structure. A carboxamide group is attached at the 5-position of the azepine ring, and a hydroxyl group is located at the 10-position. The key feature of this isotopologue is the substitution of four hydrogen atoms with deuterium atoms on one of the benzene rings, as specified by its IUPAC name. This labeling provides the mass difference essential for its use as an internal standard.
Mechanism of Action of Parent Compound
The unlabeled parent compound, Licarbazepine, functions primarily as a voltage-gated sodium channel (VGSC) blocker. By binding to VGSCs on neuronal cell membranes, it stabilizes the inactivated state of the channel. This action reduces the influx of sodium ions into the neuron, thereby decreasing sustained high-frequency neuronal firing, which is characteristic of seizure activity. Although Licarbazepine-d4 is used as an analytical standard, it is presumed to share this mechanism of action with its non-deuterated counterpart.
References
Synthesis and Purification of Licarbazepine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Licarbazepine-d4, an isotopically labeled version of Licarbazepine used as an internal standard in pharmacokinetic and metabolic studies. While specific literature detailing the synthesis of Licarbazepine-d4 is not publicly available, this guide outlines a plausible and scientifically sound synthetic route and purification strategy based on established chemical principles and published methods for the synthesis of Licarbazepine and related deuterated compounds.
Introduction to Licarbazepine and Its Deuterated Analog
Licarbazepine, the active metabolite of the anticonvulsant drug oxcarbazepine, functions by blocking voltage-gated sodium channels in the brain, thereby reducing abnormal or excessive nerve activity.[1][2] Its deuterated analog, Licarbazepine-d4, is a critical tool in drug development, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Chemical Structure of Licarbazepine-d4:
-
IUPAC Name: (RS)-10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide-d4
-
Molecular Formula: C₁₅H₁₀D₄N₂O₂
-
Molecular Weight: Approximately 258.31 g/mol
Proposed Synthesis of Licarbazepine-d4
The most probable synthetic route to Licarbazepine-d4 involves a two-step process commencing with the synthesis of a deuterated precursor, Oxcarbazepine-d4, followed by its reduction to yield the final product.
Step 1: Synthesis of Oxcarbazepine-d4 (Intermediate)
The synthesis of the non-deuterated parent, oxcarbazepine, is well-documented.[3][4][5] The introduction of deuterium atoms can be achieved by utilizing a deuterated starting material or through a hydrogen-deuterium exchange reaction on a suitable intermediate. For the purpose of this guide, we will assume the availability of a deuterated precursor. A plausible method for the synthesis of Oxcarbazepine, which can be adapted for the deuterated analog, involves the following key transformations:
-
Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine: This tricyclic ketone is a key intermediate.
-
Carbamoylation: The nitrogen atom of the azepine ring is carbamoylated to introduce the carboxamide group.
Step 2: Reduction of Oxcarbazepine-d4 to Licarbazepine-d4
The crucial step in the synthesis of Licarbazepine-d4 is the reduction of the ketone group of Oxcarbazepine-d4 to a hydroxyl group.
Experimental Protocol:
A general procedure for the reduction of oxcarbazepine to licarbazepine is described in various patents. The following is an adapted protocol for the synthesis of Licarbazepine-d4 from Oxcarbazepine-d4.
-
Reaction:
-
Suspend Oxcarbazepine-d4 in a suitable solvent system, such as a mixture of methanol and water.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at room temperature. The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could also be employed to introduce deuterium at the C10 position if the starting material is not already deuterated at that position.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, to neutralize the excess reducing agent.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Licarbazepine-d4.
-
Quantitative Data (Illustrative):
While specific yields for the synthesis of Licarbazepine-d4 are not published, typical yields for the reduction of oxcarbazepine to licarbazepine are generally high.
| Parameter | Expected Value |
| Starting Material | Oxcarbazepine-d4 |
| Reducing Agent | Sodium Borohydride (or Sodium Borodeuteride) |
| Solvent | Methanol/Water |
| Reaction Time | 2-4 hours |
| Yield (Crude) | >90% |
Purification of Licarbazepine-d4
The crude Licarbazepine-d4 obtained from the synthesis will likely contain unreacted starting material and by-products. A multi-step purification process is therefore necessary to achieve the high purity required for its use as an analytical standard.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
Experimental Protocol:
A general recrystallization procedure based on methods for similar compounds is as follows:
-
Dissolve the crude Licarbazepine-d4 in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
If the solution is colored, treat it with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
A solvent/anti-solvent system can also be effective. For instance, dissolving the crude product in a good solvent like acetonitrile and then adding an anti-solvent like methyl tertiary butyl ether can induce crystallization.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC is the method of choice. Analytical HPLC methods for licarbazepine can be adapted for preparative scale.
Experimental Protocol:
-
Column: A reversed-phase C18 column is commonly used for the separation of licarbazepine and its analogs.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient or isocratic elution conditions would need to be optimized for the best separation.
-
Detection: UV detection at a wavelength where Licarbazepine-d4 has strong absorbance (e.g., around 210-230 nm) is suitable for monitoring the separation.
-
Fraction Collection: The fraction containing the pure Licarbazepine-d4 is collected, and the solvent is removed under reduced pressure to yield the final product.
Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Purification Method | Recrystallization followed by Preparative HPLC |
| Purity (by HPLC) | >98% |
| Recovery Yield | 60-80% (overall) |
Mandatory Visualizations
Signaling Pathway of Licarbazepine
Licarbazepine exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Licarbazepine.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification of Licarbazepine-d4.
Caption: Synthesis and purification workflow.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of Licarbazepine-d4. The proposed methods are based on well-established organic chemistry principles and documented procedures for analogous compounds. Researchers and scientists in drug development can use this guide as a foundational resource for the preparation of this essential analytical standard. It is important to note that the specific reaction conditions, yields, and purification parameters would require experimental optimization for successful implementation.
References
- 1. jopcr.com [jopcr.com]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 4. Expeditious syntheses of stable and radioactive isotope-labeled anticonvulsant agent, JNJ-26990990, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100173893A1 - Preparation of eslicarbazepine and related compounds by asymmetric hydrogenation - Google Patents [patents.google.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Licarbazepine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind the use of Licarbazepine-d4 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, Licarbazepine-d4 offers unparalleled accuracy and precision in the determination of Licarbazepine concentrations in complex biological matrices. This document outlines the fundamental mechanism, presents key quantitative data, details experimental protocols, and provides visual diagrams to elucidate the underlying concepts and workflows.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of Licarbazepine-d4 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, Licarbazepine-d4) is added to a sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically and physically almost identical to the native analyte, it behaves similarly during every stage of the analysis, including sample extraction, cleanup, and injection.[1][2]
Any loss of the analyte during these steps is mirrored by a proportional loss of the deuterated internal standard.[1] Furthermore, both the analyte and the internal standard experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[3] The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even with variations in sample preparation and instrument response. This stable ratio allows for highly accurate and precise quantification of the analyte.
Quantitative Performance Improvements
The use of a deuterated internal standard like Licarbazepine-d4 significantly enhances the quality of bioanalytical data. The following tables summarize the expected improvements in key validation parameters when compared to methods that do not use an ideal internal standard. While specific data for Licarbazepine-d4 is not publicly available, these tables represent typical performance enhancements seen with the use of stable isotope-labeled internal standards in LC-MS/MS assays.
Table 1: Comparison of Precision in Bioanalytical Assays
| Parameter | Without Ideal Internal Standard | With Deuterated Internal Standard (e.g., Licarbazepine-d4) |
| Intra-run Precision (%CV) | < 15% | < 6% |
| Inter-run Precision (%CV) | < 15% | < 6% |
%CV = Percent Coefficient of Variation
Table 2: Comparison of Accuracy in Bioanalytical Assays
| Parameter | Without Ideal Internal Standard | With Deuterated Internal Standard (e.g., Licarbazepine-d4) |
| Accuracy (% Bias) | Within ±15% | Within ±5% |
Table 3: Impact on Matrix Effect and Recovery
| Parameter | Without Ideal Internal Standard | With Deuterated Internal Standard (e.g., Licarbazepine-d4) |
| Matrix Effect Variability | High | Low (Compensated) |
| Recovery Variability | High | Low (Compensated) |
Key Considerations for Using Licarbazepine-d4
For Licarbazepine-d4 to be an effective internal standard, several factors must be considered:
-
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment (typically ≥98%) to minimize the contribution of unlabeled analyte, which could lead to an overestimation of the analyte's concentration.
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.
-
Position of Deuterium Labeling: The deuterium atoms should be located on stable positions within the molecule to avoid back-exchange with hydrogen atoms from the solvent. Positions like -OH, -NH, or -SH are generally avoided.
-
Co-elution: The deuterated internal standard should ideally co-elute with the analyte to ensure that both experience the same matrix effects at the same time.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the core concepts and a typical workflow for using Licarbazepine-d4 as an internal standard.
Caption: Workflow for bioanalysis using Licarbazepine-d4.
Caption: Compensation for matrix effects by Licarbazepine-d4.
Generalized Experimental Protocol
The following is a representative protocol for the quantification of Licarbazepine in human plasma using Licarbazepine-d4 as an internal standard with LC-MS/MS.
5.1. Materials and Reagents
-
Licarbazepine reference standard
-
Licarbazepine-d4 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
5.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Licarbazepine and Licarbazepine-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Licarbazepine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the Licarbazepine-d4 stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
5.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.4. LC-MS/MS Conditions
Table 4: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Licarbazepine: m/z (parent) -> m/z (product) |
| Licarbazepine-d4: m/z (parent+4) -> m/z (product) | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 °C |
Note: MRM (Multiple Reaction Monitoring) transitions and collision energies need to be optimized for the specific instrument used.
Conclusion
Licarbazepine-d4 serves as the gold standard for an internal standard in the bioanalysis of Licarbazepine. Its mechanism of action, based on the robust principles of isotope dilution mass spectrometry, allows it to effectively compensate for variations in sample preparation and instrument response. This leads to a significant improvement in the precision, accuracy, and reliability of the analytical method. For researchers, scientists, and drug development professionals, the proper use of Licarbazepine-d4 is a critical component in generating high-quality, defensible data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research.
References
An In-depth Technical Guide to the Physical and Chemical Stability of Carbamazepine Analogs: A Focus on Eslicarbazepine Acetate and Oxcarbazepine
Disclaimer: The compound "Licarbazepine-d4-1" is not a recognized chemical entity in scientific literature. The "-d4" suffix typically indicates the presence of four deuterium atoms, a modification often used to create an internal standard for analytical testing. It is presumed that the query pertains to a deuterated analog of a related anticonvulsant, such as Eslicarbazepine Acetate or its active metabolite, Liccarbazepine (Eslicarbazepine). This guide will focus on the stability of Eslicarbazepine Acetate and the structurally similar compound, Oxcarbazepine, based on available scientific data.
This technical guide provides a comprehensive overview of the physical and chemical stability of Eslicarbazepine Acetate and Oxcarbazepine, compounds belonging to the dibenzazepine carboxamide family of antiepileptic drugs. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated stability data, and visual workflows to support further research and development.
Introduction to Stability Testing
Stability testing is a critical component of drug development, designed to establish how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining recommended storage conditions, retest periods, and shelf life.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies to ensure global harmonization.[1]
Forced degradation, or stress testing, is a key part of the stability testing process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as strong acid/base hydrolysis, oxidation, high heat, and intense light. This helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.
Stability Profile of Eslicarbazepine Acetate
Eslicarbazepine Acetate (ESA) is a prodrug that is rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine (eslicarbazepine). Stability studies indicate that ESA is generally stable under most stress conditions but shows susceptibility to alkaline hydrolysis.
Forced degradation studies have shown that Eslicarbazepine Acetate degrades in alkaline conditions. However, it remains stable under acidic, neutral hydrolytic, oxidative, thermal, and photolytic stress. In one study, oral suspensions of ESA were found to be physically and chemically stable for up to two months when stored at room temperature or under refrigeration (2°C to 8°C). Another study confirmed that a compounded suspension remained stable at room temperature for at least 48 hours.
Quantitative Stability Data: Eslicarbazepine Acetate
| Stress Condition | Reagent/Parameters | Duration | Observation | % Recovery / Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 4 h at 80°C | Two degradant peaks observed | 90.12% Recovery | |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 h at 80°C | Single degradation product formed | Degraded in alkaline condition | |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 h at 80°C | Three degradant peaks observed | 88.72% Recovery | |
| Oxidative Stress | 30% H₂O₂ | 4 h at 80°C | Three degradant peaks observed | Not specified | |
| Thermal Degradation | Dry Heat | 48 h at 60°C | Two degradant peaks observed | 95.23% Recovery | |
| Photolytic Degradation | UV Light | 24 h | One degradant peak observed | 98% Recovery |
Stability Profile of Oxcarbazepine
Oxcarbazepine (OXC), a keto-analog of carbamazepine, also undergoes degradation under specific stress conditions. Studies have shown that OXC is particularly susceptible to degradation under basic hydrolysis. Some studies also report degradation under acidic, oxidative, and thermal stress.
Forced degradation studies revealed that Oxcarbazepine experienced 13.53% degradation under acidic conditions and was completely degraded under basic and oxidative conditions. Another study confirmed degradation under base hydrolysis while finding the drug stable under other attempted stress conditions.
Quantitative Stability Data: Oxcarbazepine
| Stress Condition | Reagent/Parameters | Duration | Observation | % Degradation | Reference |
| Acid Hydrolysis | 1.0 N HCl | 48 h at RT | One additional peak observed | 13.53% | |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Complete degradation, two new peaks | ~100% | |
| Alkaline Hydrolysis | Not specified | Not specified | Minor degradation (~20%) | ~20% | |
| Oxidative Stress | 3.0% H₂O₂ | 2 days at RT | Complete degradation, two new peaks | ~100% | |
| Thermal Degradation | 80°C | Not specified | Stable | No degradation observed | |
| Photolytic Degradation | Not specified | Not specified | Stable | No degradation observed |
Experimental Protocols
The following protocols are generalized methodologies for conducting forced degradation and stability-indicating analytical method development, based on common practices reported in the literature for Eslicarbazepine Acetate and Oxcarbazepine.
Protocol 1: Forced Degradation (Stress) Studies
-
Preparation of Stock Solution: Prepare a stock solution of the Active Pharmaceutical Ingredient (API) in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 10 mL of 1.0 N Hydrochloric Acid (HCl).
-
Reflux the mixture for a specified period (e.g., 4 hours at 80°C).
-
After cooling, neutralize the solution with an appropriate base (e.g., 1.0 N NaOH).
-
Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 10 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the mixture for a specified period (e.g., 4 hours at 80°C).
-
After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).
-
Dilute with the mobile phase to a final concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 10 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute with the mobile phase to a final concentration.
-
-
Thermal Degradation:
-
Keep the solid API powder in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 48 hours).
-
Dissolve the exposed sample in the solvent and dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API powder to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 24 hours).
-
Dissolve the exposed sample in the solvent and dilute to the final concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate) and organic solvents (e.g., acetonitrile, methanol) is typical. The exact ratio should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the effluent at a wavelength where the API and potential degradants have significant absorbance (e.g., 215 nm or 256 nm).
-
Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The key aspect is to demonstrate specificity by showing that the peaks of degradation products are well-resolved from the main API peak.
Visualizations: Pathways and Workflows
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Metabolic conversion of Eslicarbazepine Acetate to its active form.
Alkaline Degradation Pathway of Eslicarbazepine Acetate
Caption: Proposed pathway for the degradation of ESA under alkaline conditions.
General Workflow for Forced Degradation Studies
Caption: Standard experimental workflow for conducting forced degradation studies.
References
Commercial Suppliers and Technical Applications of Licarbazepine-d4 for Research
A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and experimental applications of Licarbazepine-d4.
This technical guide provides an in-depth overview of the commercial suppliers of Licarbazepine-d4, a deuterated analog of Licarbazepine, for research purposes. It includes a comparative table of product specifications from various suppliers, detailed experimental protocols for its use as an internal standard in mass spectrometry and for studying its effects on voltage-gated sodium channels, and a diagram of the relevant metabolic pathway.
Commercial Availability of Licarbazepine-d4
Licarbazepine-d4 is available from several commercial suppliers, primarily for use in research and development. It is often used as an internal standard for the quantitative analysis of Licarbazepine and its precursors in biological samples. The following table summarizes the product offerings from a selection of suppliers.
| Supplier | Product Name(s) | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Clearsynth | Licarbazepine-d4 | 1020719-39-4 | C₁₅H₁₀D₄N₂O₂ | 258.31 | ≥90% by HPLC |
| Clinivex | (S)-Licarbazepine-d4, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) | 104746-04-5, 1020719-39-4 | C₁₅H₁₀D₄N₂O₂ | 258.31 | Not specified |
| A2B Chem | Licarbazepine-d4-1 | 1188265-49-7 | C₁₅H₁₀D₄N₂O₂ | 258.3085 | 96% |
| Alentris Research | 10,11-Dihydro-10-hydroxy Carbamazepine-D4 | 1020719-39-4 | C₁₅H₁₀D₄N₂O₂ | 258.3 | Not specified |
| InvivoChem | Licarbazepine-d4 | 1020719-39-4 | C₁₅H₁₀D₄N₂O₂ | 258.31 | Not specified |
| MedChemExpress | This compound | 1188265-49-7 | C₁₅H₁₀D₄N₂O₂ | 258.31 | Not specified |
| Simson Pharma | 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) | 1020719-39-4 | C₁₅H₁₀D₄N₂O₂ | Not specified | Not specified |
Metabolic Pathway of Eslicarbazepine Acetate to Licarbazepine
Eslicarbazepine acetate is a prodrug that is rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine (eslicarbazepine), through hydrolysis.[1][2] This metabolic conversion is a key step in the drug's mechanism of action.[2]
Experimental Protocols
Licarbazepine-d4 is a valuable tool in both bioanalytical and pharmacological research. Below are detailed methodologies for its key applications.
Quantification of Licarbazepine using LC-MS/MS with Licarbazepine-d4 as an Internal Standard
This protocol outlines a general procedure for the quantification of Licarbazepine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Licarbazepine-d4 serving as an internal standard.[3]
1. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or control, add 100 µL of an internal standard working solution of Licarbazepine-d4 in acetonitrile.[4]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Dilute the supernatant 1:10 with the initial mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A chiral column such as Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) is suitable for enantioselective separation.
-
Mobile Phase: An isocratic mobile phase, for example, 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Licarbazepine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 255.2 → 237.1).
-
Licarbazepine-d4 (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 259.2 → 241.1, specific m/z will depend on the exact deuteration pattern).
-
4. Data Analysis:
-
The concentration of Licarbazepine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve generated from samples with known concentrations of Licarbazepine.
Investigation of Licarbazepine's Effect on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of the whole-cell patch-clamp technique to study the effects of S-Licarbazepine on voltage-gated sodium channels (VGSCs) in neuronal cell lines or primary neurons.
1. Cell Preparation:
-
Culture a suitable cell line endogenously expressing VGSCs (e.g., N1E-115 mouse neuroblastoma cells) or use acutely dissociated neurons.
-
Plate the cells on glass coverslips for recording.
2. Electrophysiological Recording:
-
Amplifier: Use a patch-clamp amplifier (e.g., EPC-9 or EPC-10).
-
Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 4-10 MΩ.
-
Intracellular Solution (in mM): 140 Potassium gluconate, 10 KCl, 1 EGTA-Na, 10 HEPES, 2 Na2ATP; adjust pH to 7.4.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4.
-
Recording Configuration: Establish a whole-cell recording configuration.
3. Voltage Protocols:
-
To study the effect on fast inactivation, clamp the cells for 500 ms to potentials ranging from -120 to -20 mV, followed by a 10 ms test pulse to +10 mV.
-
To investigate slow inactivation, use a long (10 s) depolarizing pulse to -20 mV to inactivate the channels. Then, clamp the cells to -80 mV for 1.5 s to allow recovery from fast inactivation before applying test pulses.
4. Drug Application:
-
Prepare stock solutions of S-Licarbazepine in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the extracellular solution.
-
Perfuse the cells with the control extracellular solution and then switch to the solution containing S-Licarbazepine.
5. Data Analysis:
-
Analyze the recorded sodium currents to determine the effects of S-Licarbazepine on the voltage-dependence of channel activation and inactivation, as well as on the kinetics of recovery from inactivation. Compare the parameters obtained in the presence and absence of the drug.
Conclusion
Licarbazepine-d4 is a readily available research chemical that serves as an essential tool for the accurate quantification of Licarbazepine in biological matrices. Furthermore, its non-deuterated counterpart, S-Licarbazepine, is a subject of significant interest in neuropharmacology for its role as a voltage-gated sodium channel blocker. The methodologies provided in this guide offer a starting point for researchers to utilize these compounds in their studies. It is recommended to consult the original research articles for more specific details and validation data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 3. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Certificate of Analysis for Licarbazepine-d4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Licarbazepine-d4, a deuterated internal standard crucial for the accurate quantification of Licarbazepine in bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of research and development activities. This document will delve into the key quantitative data, detail the underlying experimental methodologies, and visualize the associated analytical workflows.
Data Presentation: A Representative Certificate of Analysis
The following tables summarize the typical quantitative data found on a Certificate of Analysis for Licarbazepine-d4. These specifications ensure the identity, purity, and quality of the material.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | Licarbazepine-d4 |
| CAS Number | 1020719-39-4[1][2] |
| Molecular Formula | C₁₅H₁₀D₄N₂O₂[1][3][4] |
| Molecular Weight | 258.31 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
| Storage Conditions | Store at 2-8°C, protect from light |
Table 2: Quality Control and Purity Assessment
| Test | Method | Specification |
| Identification by ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure |
| Identification by MS | Mass Spectrometry | Conforms to molecular weight |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium Incorporation |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Loss on Drying | TGA | ≤ 1.0% |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
Experimental Protocols: The Methodologies Behind the Data
The specifications presented in the Certificate of Analysis are derived from a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited.
Identification by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of Licarbazepine-d4 by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation: A small amount of the Licarbazepine-d4 standard is dissolved in the deuterated solvent.
-
Procedure: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed.
-
Interpretation: The resulting spectrum is compared to a reference spectrum of a well-characterized Licarbazepine standard. The absence of signals in the regions corresponding to the deuterated positions confirms the isotopic labeling.
Identification and Isotopic Purity by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic purity of Licarbazepine-d4.
Methodology:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Sample Preparation: A dilute solution of Licarbazepine-d4 is prepared in the mobile phase.
-
Procedure: The sample solution is infused directly into the mass spectrometer or injected via a liquid chromatograph. The mass spectrum is acquired in positive ion mode.
-
Interpretation: The spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of Licarbazepine-d4 (m/z ~259.1). The isotopic distribution is examined to confirm the incorporation of four deuterium atoms and to calculate the isotopic purity.
Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the Licarbazepine-d4 standard by separating it from any impurities.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm or 254 nm.
-
Sample Preparation: A solution of known concentration of Licarbazepine-d4 is prepared in the mobile phase.
-
Procedure: The sample is injected onto the HPLC column, and the chromatogram is recorded.
-
Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Application
Diagrams are essential for understanding the complex processes in pharmaceutical analysis. The following visualizations, created using the DOT language, illustrate the quality control workflow for Licarbazepine-d4 and its application in a bioanalytical assay.
Caption: Analytical workflow for the quality control of Licarbazepine-d4.
The above diagram illustrates the sequential process from receiving a sample to the final issuance of the Certificate of Analysis, highlighting the key analytical tests performed.
Caption: Use of Licarbazepine-d4 as an internal standard in a bioanalytical assay.
This diagram demonstrates the critical role of Licarbazepine-d4 in a typical bioanalytical workflow, where it is added to samples to correct for variability during sample processing and analysis, thereby ensuring accurate quantification of the target analyte.
References
The Pharmacokinetics of Licarbazepine: A Technical Guide with a Focus on Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarbazepine, the active metabolite of the antiepileptic drugs eslicarbazepine acetate and oxcarbazepine, is central to their therapeutic efficacy. A thorough understanding of its pharmacokinetic profile is paramount for optimizing drug development and clinical application. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of licarbazepine. Furthermore, it delves into the critical role of deuterated internal standards in the bioanalytical methods used to quantify licarbazepine in biological matrices, ensuring data accuracy and reliability. This document summarizes key quantitative data, details experimental protocols, and utilizes visualizations to elucidate complex pathways and workflows, serving as a comprehensive resource for professionals in the field.
Introduction to Licarbazepine
Licarbazepine, chemically known as (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide, is the pharmacologically active entity responsible for the anticonvulsant effects of its prodrugs, eslicarbazepine acetate (ESL) and oxcarbazepine (OXC)[1][2]. Following oral administration, these prodrugs are rapidly and extensively metabolized to licarbazepine[1]. The therapeutic action of licarbazepine is primarily mediated through the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing[2].
ESL is stereoselectively metabolized to the active S-enantiomer, eslicarbazepine ((S)-licarbazepine), which constitutes the major circulating active metabolite[3]. Conversely, oxcarbazepine is metabolized to a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. The distinct metabolic pathways of these prodrugs result in different enantiomeric ratios of licarbazepine, which can have implications for their clinical profiles.
Pharmacokinetics of Licarbazepine
The pharmacokinetic profile of licarbazepine has been extensively studied, primarily through the administration of its prodrugs.
Absorption
Following oral administration of eslicarbazepine acetate, peak plasma concentrations of eslicarbazepine are typically reached within 4 hours. The absorption of oxcarbazepine is also efficient, with over 95% of the dose being absorbed and rapidly converted to licarbazepine.
Distribution
Licarbazepine exhibits low binding to plasma proteins, approximately 30-40%. This low protein binding suggests a wider distribution into various tissues. The volume of distribution (Vd) for the 10-hydroxy derivative of oxcarbazepine (licarbazepine) is reported to be between 0.3 and 0.8 L/kg.
Metabolism
Eslicarbazepine acetate undergoes extensive first-pass metabolism via hydrolysis to its primary active metabolite, eslicarbazepine ((S)-licarbazepine). Eslicarbazepine is the main circulating entity, representing about 95% of the active metabolites. A minor metabolic pathway involves the conversion of eslicarbazepine to oxcarbazepine and subsequently to (R)-licarbazepine. The metabolism of eslicarbazepine acetate avoids the formation of the toxic carbamazepine-10,11-epoxide metabolite associated with carbamazepine.
The primary metabolic pathway for the elimination of eslicarbazepine is through glucuronidation, mediated by UGT isozymes (1A4, 1A9, 2B4, 2B7, 2B17).
Excretion
Licarbazepine and its metabolites are predominantly eliminated via the kidneys. Following administration of eslicarbazepine acetate, approximately two-thirds of the drug is excreted in the urine as unchanged eslicarbazepine, with the remainder being its glucuronide conjugate. The effective half-life of eslicarbazepine is approximately 20-24 hours, supporting once-daily dosing.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for licarbazepine (as its active S-enantiomer, eslicarbazepine) following the administration of eslicarbazepine acetate.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | ~4 hours | |
| Protein Binding | < 40% | |
| Effective Half-life (t1/2,eff) | 20-24 hours | |
| Systemic Exposure (as Eslicarbazepine from ESL) | ~94% of parent dose | |
| Renal Excretion (as Eslicarbazepine) | ~66% |
Note: These values are approximate and can vary based on individual patient factors such as age, renal function, and co-administered medications.
The Role of Deuterated Standards in Licarbazepine Bioanalysis
Accurate and precise quantification of licarbazepine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust LC-MS/MS-based bioanalysis.
A stable isotope-labeled (SIL) internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). For licarbazepine analysis, both deuterium-labeled and ¹³C-labeled internal standards have been utilized.
Advantages of Deuterated Standards
The use of a deuterated internal standard that co-elutes with the analyte offers several key advantages:
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since a deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and improving the precision and accuracy of the quantification.
-
Compensation for Variability: Deuterated standards compensate for variability in sample preparation steps such as extraction recovery, as well as for fluctuations in injection volume and instrument response.
-
Increased Robustness: The use of a co-eluting SIL internal standard makes the bioanalytical method more robust and less susceptible to day-to-day variations in instrument performance.
Considerations for Using Deuterated Standards
While highly effective, there are some considerations when using deuterated standards:
-
Isotopic Purity: The deuterated standard should have high isotopic purity and be free from the unlabeled analyte to avoid interference.
-
Stability of the Label: The deuterium label must be placed in a position on the molecule where it is not susceptible to exchange with protons from the solvent or matrix.
-
Chromatographic Separation: In some cases, deuterium labeling can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This is generally minimal but should be monitored during method development.
Experimental Protocols for Licarbazepine Quantification
The following section outlines a typical experimental protocol for the quantification of licarbazepine in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on several published methods.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of licarbazepine from plasma.
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of deuterated licarbazepine internal standard.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate with 0.01% formic acid) and an organic phase (e.g., acetonitrile) is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection: Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both licarbazepine and its deuterated internal standard. For eslicarbazepine, a common transition is m/z 255.1 → 194.1.
Visualizations
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Metabolic pathway of eslicarbazepine acetate.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Bioanalytical workflow for a licarbazepine pharmacokinetic study.
Conclusion
Licarbazepine is the cornerstone of therapy with eslicarbazepine acetate and oxcarbazepine. Its favorable pharmacokinetic profile, including a long half-life that allows for once-daily dosing, contributes to its clinical utility. The accurate measurement of licarbazepine concentrations is fundamental to its continued development and clinical monitoring. The use of deuterated internal standards in LC-MS/MS bioanalytical methods is indispensable for achieving the high level of accuracy and precision required in regulatory and clinical settings. This guide provides a comprehensive overview of the pharmacokinetics of licarbazepine and the state-of-the-art bioanalytical strategies employed for its quantification, serving as a valuable resource for the scientific community.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Licarbazepine - Wikipedia [en.wikipedia.org]
- 3. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
An In-Depth Technical Guide to the Metabolism of Oxcarbazepine to Licarbazepine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of the antiepileptic drug oxcarbazepine into its pharmacologically active metabolite, licarbazepine. It details the enzymatic pathways, presents key quantitative pharmacokinetic data, outlines relevant experimental methodologies, and illustrates the metabolic processes through detailed diagrams.
The Core Metabolic Transformation: A Reductive Pathway
Oxcarbazepine (OXC) functions as a prodrug, undergoing rapid and extensive metabolism to its active 10-monohydroxy derivative (MHD), known as licarbazepine.[1][2][3] This biotransformation is a critical step, as licarbazepine is primarily responsible for the therapeutic, anticonvulsant effects of the parent drug.[1][4]
The primary metabolic reaction is the reduction of the 10-keto group of oxcarbazepine. This conversion is mediated not by the cytochrome P450 (CYP) enzyme system, but by cytosolic enzymes, specifically various aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) found in the liver. This distinction from its predecessor, carbamazepine, is significant, as it results in a lower propensity for drug-drug interactions.
The reduction is stereoselective, producing two enantiomers of licarbazepine: (S)-licarbazepine and (R)-licarbazepine. Specific enzymes preferentially form one enantiomer over the other:
-
AKR1C1, AKR1C2, CBR1, and CBR3 predominantly form the (S)-MHD enantiomer.
-
AKR1C3 and AKR1C4 preferentially form the (R)-MHD enantiomer.
In plasma, the resulting racemic mixture consists of approximately 80% (S)-licarbazepine and 20% (R)-licarbazepine.
Comprehensive Metabolic Fate
Following its formation, licarbazepine is further metabolized before excretion. The metabolic cascade ensures the efficient clearance of the drug from the body.
-
Glucuronidation (Major Pathway): The vast majority of licarbazepine undergoes phase II conjugation with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronyltransferase 2B7 (UGT2B7), forming licarbazepine-O-glucuronide, a water-soluble compound that is readily excreted by the kidneys.
-
Oxidation (Minor Pathway): A small fraction, accounting for less than 4% of the initial oxcarbazepine dose, is oxidized to form the pharmacologically inactive 10,11-dihydroxy derivative (DHD).
Over 95% of an administered dose of oxcarbazepine is ultimately excreted in the urine, primarily as its various metabolites.
Quantitative Pharmacokinetic Data
The metabolism of oxcarbazepine dictates its pharmacokinetic profile. Its rapid conversion to licarbazepine results in a short half-life for the parent drug and a much longer half-life for the active metabolite, which is responsible for the sustained therapeutic effect.
Table 1: Pharmacokinetic Parameters of Oxcarbazepine and Licarbazepine (MHD)
| Parameter | Oxcarbazepine (Parent Drug) | Licarbazepine (MHD - Active Metabolite) | Reference(s) |
|---|---|---|---|
| Oral Absorption | >95% (Complete) | ~100% (Bioavailability post-OXC admin) | |
| Plasma Half-life (t½) | 1 - 3.7 hours | 8 - 10 hours | |
| Plasma Protein Binding | ~76% | ~40% (Primarily to albumin) | |
| Plasma Clearance | ~85 - 175 L/h (Rapid) | ~2.0 L/h (Slow) |
| Apparent Volume of Distribution | ~49 L | ~24 - 32 L | |
Table 2: Urinary Excretion Profile Following Oral Oxcarbazepine Administration
| Compound | Percentage of Administered Dose | Reference(s) |
|---|---|---|
| MHD Glucuronides | ~49% | |
| Unchanged Licarbazepine (MHD) | ~27% | |
| Conjugated Oxcarbazepine | ~13% | |
| Inactive DHD Metabolites | ~3% |
| Unchanged Oxcarbazepine | <1% | |
Key Experimental Methodologies
The elucidation of the metabolic pathway of oxcarbazepine relies on specific in vitro and cellular assays.
Protocol 1: In Vitro Identification of Metabolizing Enzymes
This protocol describes a typical experiment to identify the specific enzymes responsible for the reduction of oxcarbazepine.
-
Objective: To identify the human cytosolic reductases that convert oxcarbazepine to licarbazepine and to characterize their enzymatic activity.
-
Materials:
-
Human liver cytosol fraction (as a source of mixed cytosolic enzymes).
-
A panel of individual, purified recombinant human aldo-keto reductase (AKR) and carbonyl reductase (CBR) enzymes.
-
Oxcarbazepine substrate.
-
NADPH (as an essential cofactor for reductase activity).
-
Analytical standards for (S)-licarbazepine and (R)-licarbazepine.
-
Phosphate buffer solution (pH 7.4).
-
Quenching solution (e.g., acetonitrile) to stop the reaction.
-
High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) system for analysis.
-
-
Methodology:
-
Incubation: Prepare reaction mixtures containing phosphate buffer, human liver cytosol (or a specific recombinant enzyme), and the NADPH cofactor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding oxcarbazepine to the mixture. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solution, which precipitates the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.
-
Analysis: Quantify the formation of (S)- and (R)-licarbazepine using a validated chiral HPLC-MS/MS method.
-
Data Interpretation: Significant formation of licarbazepine in the presence of a specific recombinant enzyme confirms its role in the metabolic pathway. Comparing the results from different enzymes reveals their relative contributions and stereoselectivity.
-
Protocol 2: Cellular Transport Assay for P-glycoprotein Interaction
While not a direct metabolic study, understanding the interaction of oxcarbazepine and licarbazepine with efflux transporters like P-glycoprotein (Pgp, ABCB1) is crucial for drug development, as it can influence brain penetration and drug resistance.
-
Objective: To determine if oxcarbazepine and its metabolites are substrates of the human P-glycoprotein (Pgp) efflux transporter.
-
Materials:
-
Polarized cell lines transfected with the human MDR1 gene (e.g., MDCKII-MDR1) and a corresponding parental cell line (MDCKII) as a negative control.
-
Permeable cell culture inserts (e.g., Transwell™).
-
Oxcarbazepine and licarbazepine.
-
Known Pgp inhibitors (e.g., verapamil, tariquidar) for control experiments.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport medium.
-
LC-MS/MS system for drug quantification.
-
-
Methodology:
-
Cell Culture: Grow the MDCKII-MDR1 and parental cells on the permeable inserts until they form a confluent, polarized monolayer, which mimics a biological barrier.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B): Add the test drug (e.g., oxcarbazepine) to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber to measure the amount of drug that has crossed the monolayer.
-
Basolateral to Apical (B-to-A): In a separate set of inserts, add the test drug to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Control: Repeat the B-to-A transport experiment in the presence of a known Pgp inhibitor.
-
Quantification: Analyze the drug concentration in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER significantly greater than 2.0 in the MDR1-expressing cells (but not in parental cells) indicates that the drug is a Pgp substrate. A reduction of this ER in the presence of an inhibitor confirms the finding.
-
-
Conclusion
The metabolism of oxcarbazepine is a rapid and efficient process dominated by cytosolic reductases, leading to the formation of its pharmacologically active metabolite, licarbazepine. This metabolic profile, which largely avoids the cytochrome P450 system, confers a significant clinical advantage by reducing the potential for enzyme-based drug-drug interactions. A thorough understanding of this pathway, supported by quantitative pharmacokinetic data and robust experimental methodologies, is fundamental for the continued development and optimization of dibenzazepine-class antiepileptic drugs.
References
The Indispensable Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical sciences, particularly within pharmaceutical research and development, the pursuit of precision, accuracy, and reliability in quantitative analysis is paramount. Mass spectrometry (MS) has emerged as a powerful and indispensable tool, and its capabilities are significantly amplified through the strategic use of deuterated compounds. This technical guide provides a comprehensive overview of the fundamental principles, detailed experimental methodologies, and critical applications of deuterated compounds in mass spectrometry.
Core Principles: The Foundation of Quantitative Accuracy
The utility of deuterated compounds in mass spectrometry is primarily anchored in two fundamental principles: their role as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).
Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard for Quantification
Deuterated compounds are widely regarded as the "gold standard" for quantitative bioanalysis using mass spectrometry. The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS) . In this method, a known quantity of a deuterated analog of the analyte of interest is introduced into a sample at the earliest stage of preparation. This internal standard is chemically almost identical to the analyte but possesses a different mass due to the replacement of hydrogen atoms with deuterium.
This near-identical chemical nature ensures that the analyte and the internal standard behave almost identically during sample extraction, cleanup, chromatography, and ionization. Consequently, any variability or loss encountered during the analytical workflow will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, highly accurate and precise quantification can be achieved. This approach effectively compensates for:
-
Sample Preparation Losses: Inconsistent recovery during extraction or other cleanup steps.
-
Matrix Effects: Co-eluting components from the sample matrix that can suppress or enhance the ionization of the analyte.
-
Instrumental Variability: Fluctuations in injection volume and ionization efficiency.
The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Insights and Drug Design
The substitution of hydrogen with deuterium increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength results in a lower vibrational frequency for the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a chemical reaction or metabolic pathway. This phenomenon is known as the kinetic isotope effect (KIE) .
The KIE is a powerful tool for:
-
Elucidating Reaction Mechanisms: By observing a KIE, researchers can infer that a C-H bond is broken in the rate-determining step of a reaction.
-
Enhancing Metabolic Stability in Drug Development: By strategically placing deuterium at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its breakdown by metabolic enzymes, such as the cytochrome P450 family. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites.
Data Presentation: Quantitative Comparison of Analytical Performance
The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize representative data demonstrating these improvements.
| Analyte | Internal Standard | Matrix | Improvement in Precision (%RSD) with Deuterated IS | Reference |
| Testosterone | D2-Testosterone vs. D5-Testosterone | Plasma | D2-Testosterone showed better agreement with target values compared to D5-Testosterone in a specific chromatographic system. | |
| Kahalalide F | Analog IS vs. Deuterated IS | Plasma | Variance with the deuterated IS was significantly lower (p=0.02) than with the analog IS. | |
| Fatty Acid Metabolites | Deuterated IS vs. No IS | Biological Samples | Data with poor reproducibility in raw peak areas were efficiently normalized using the deuterated IS. |
| Drug | Deuteration Site | Enzyme System | Observed KIE (kH/kD) | Application/Insight | Reference |
| Ethanol | C1-H | Yeast Alcohol Dehydrogenase | 2.19 ± 0.05 | Mechanistic study of hydride transfer. | |
| p-Nitrophenyl Acetate | Methyl Group | Chymotrypsin | 1.09 ± 0.02 | Measurement of a small primary 12C/13C isotope effect. | |
| Various Drugs | Sites of Metabolism | Cytochrome P450 | Varies | Elucidation of metabolic pathways and improvement of drug stability. |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for common applications of deuterated compounds in mass spectrometry.
Protocol 1: Quantitative Analysis of Tamoxifen and its Metabolites in Human Plasma using UPLC-MS/MS
This protocol describes a validated method for the simultaneous quantification of tamoxifen and its major metabolites using deuterated internal standards.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Licarbazepine in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Licarbazepine in human plasma. The assay utilizes Licarbazepine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Licarbazepine, the active metabolite of eslicarbazepine acetate and oxcarbazepine, is an antiepileptic drug for which therapeutic drug monitoring is crucial to optimize patient outcomes.[1] A reliable and efficient analytical method is essential for accurately measuring its concentration in biological matrices. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as Licarbazepine-d4, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest data quality.[3] This application note provides a comprehensive protocol for the quantification of Licarbazepine in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Licarbazepine and Licarbazepine-d4 reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
Sample Preparation
A simple and rapid protein precipitation method is utilized for sample preparation:
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (Licarbazepine-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
|---|---|
| 0.0 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Licarbazepine | 255.1 | 194.1 | 25 |
| Licarbazepine-d4 | 259.1 | 198.1 | 25 |
Method Validation and Performance
The method was validated according to regulatory guidelines for bioanalytical method validation. The following performance characteristics were evaluated:
Linearity
The method demonstrated excellent linearity over the concentration range of 1.0 to 60.0 µg/mL for Licarbazepine in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in Table 3.
Table 3: Summary of Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| Low | 3.0 | < 6% | < 6% | ± 5% |
| Medium | 15.0 | < 5% | < 5% | ± 4% |
| High | 45.0 | < 4% | < 5% | ± 3% |
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) for Licarbazepine in human plasma was determined to be 0.5 µg/mL.[1] At this concentration, the precision was less than 20% and the accuracy was within ±20%.
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS method for Licarbazepine.
Table 4: Summary of Quantitative Method Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 60.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 6% |
| Inter-day Precision (%CV) | < 6% |
| Accuracy (%Bias) | Within ± 5% |
| Extraction Method | Protein Precipitation |
| Internal Standard | Licarbazepine-d4 |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of Licarbazepine is depicted in the following diagram.
Caption: Workflow for Licarbazepine quantification.
Logical Relationship for Method Development
The logical progression for developing and validating the LC-MS/MS method is outlined below.
Caption: LC-MS/MS method development and validation logic.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Licarbazepine in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures accurate and precise results. This method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Licarbazepine.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Licarbazepine using Licarbazepine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the treatment of epilepsy with drugs such as oxcarbazepine and eslicarbazepine acetate. Both of these antiepileptic drugs are pro-drugs that are rapidly and extensively metabolized in the body to their active metabolite, licarbazepine, also known as monohydroxy derivative (MHD). It is the concentration of licarbazepine in the blood that is primarily responsible for the therapeutic and toxic effects of the parent drugs. Therefore, TDM for patients treated with oxcarbazepine or eslicarbazepine acetate focuses on the quantification of licarbazepine.
Licarbazepine-d4, a deuterated analog of licarbazepine, serves as an ideal internal standard for quantification of licarbazepine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Licarbazepine-d4 is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response. This ensures a highly accurate and precise measurement of licarbazepine concentrations, which is essential for effective TDM.
These application notes provide a comprehensive overview and detailed protocols for the use of Licarbazepine-d4 in TDM assays for licarbazepine.
Rationale for Therapeutic Drug Monitoring of Licarbazepine
Therapeutic drug monitoring of licarbazepine is beneficial in specific clinical situations to optimize seizure control.[1] While routine monitoring may not always be necessary, it is particularly useful in cases of:
-
Pregnancy[2]
-
Extremes of age[1]
-
Assessing patient compliance
-
Investigating potential drug interactions
-
Unexplained toxicity or lack of efficacy at standard doses
Analytical Methodologies
LC-MS/MS is the preferred method for the quantification of licarbazepine in TDM due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard such as Licarbazepine-d4 is crucial for reliable quantification.
Experimental Workflow
The general workflow for a TDM assay of licarbazepine using LC-MS/MS with Licarbazepine-d4 as an internal standard is outlined below.
Caption: General workflow for Licarbazepine TDM using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the validation parameters for LC-MS/MS assays for the quantification of licarbazepine. These values are compiled from various published methods and serve as a reference for assay performance.
Table 1: Linearity and Sensitivity of Licarbazepine TDM Assays
| Parameter | Value | Reference |
| Linearity Range | 1 - 60 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | |
| Limit of Detection (LOD) | 0.5 µg/mL |
Table 2: Precision and Accuracy of Licarbazepine TDM Assays
| Parameter | Value | Reference |
| Intra-run Precision (%CV) | < 6% | |
| Inter-run Precision (%CV) | < 6% | |
| Accuracy | Acceptable |
Detailed Experimental Protocols
This section provides a detailed protocol for a typical LC-MS/MS assay for the quantification of licarbazepine in human serum or plasma using Licarbazepine-d4 as an internal standard.
Materials and Reagents
-
Licarbazepine analytical standard
-
Licarbazepine-d4 (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human serum or plasma
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
A C18 reversed-phase analytical column.
Preparation of Stock and Working Solutions
-
Licarbazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of licarbazepine in methanol.
-
Licarbazepine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Licarbazepine-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the licarbazepine stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Dilute the Licarbazepine-d4 stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample preparation in TDM assays.
Caption: Protein precipitation workflow for sample preparation.
Protocol:
-
To 50 µL of patient serum/plasma, calibrators, or quality control samples in a microcentrifuge tube, add 100 µL of the internal standard working solution (Licarbazepine-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:10 dilution).
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for a specific instrument.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution, to be optimized |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Table 4: Mass Spectrometry Parameters
| Parameter | Licarbazepine | Licarbazepine-d4 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 255.1 | 259.1 |
| Product Ion (m/z) | 194.1 | 198.1 |
| Collision Energy | To be optimized for the specific instrument | To be optimized for the specific instrument |
Note: The m/z values for Licarbazepine-d4 are predicted based on the addition of 4 daltons to the parent and major fragment ions of licarbazepine. These may need to be confirmed and optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of licarbazepine to Licarbazepine-d4 against the concentration of the calibrators.
-
The concentration of licarbazepine in patient samples and quality controls is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of Licarbazepine-d4 as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of licarbazepine. This is essential for optimizing the treatment of epilepsy with oxcarbazepine and eslicarbazepine acetate, particularly in special patient populations or in cases of unexpected clinical outcomes. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the TDM of these important antiepileptic drugs.
References
- 1. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application of Licarbazepine-d4-1 in pharmacokinetic studies of eslicarbazepine acetate
Application Note & Protocol
Introduction
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1] It serves as a prodrug, rapidly and extensively metabolized to its pharmacologically active metabolite, eslicarbazepine ((S)-licarbazepine).[2][3] To accurately characterize the pharmacokinetic profile of eslicarbazepine acetate and its metabolites, a robust and sensitive bioanalytical method is essential. The use of stable isotope-labeled internal standards, such as Licarbazepine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such studies. This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of Licarbazepine-d4 as an internal standard in the pharmacokinetic analysis of eslicarbazepine acetate and its primary active metabolite, eslicarbazepine.
Metabolic Pathway of Eslicarbazepine Acetate
Eslicarbazepine acetate undergoes extensive first-pass metabolism to form eslicarbazepine ((S)-licarbazepine), the major active compound.[4] Eslicarbazepine is then further metabolized to a lesser extent to other compounds, including (R)-licarbazepine and oxcarbazepine.[5] A very small fraction of the parent drug, eslicarbazepine acetate, may be detectable in plasma. The metabolic pathway is illustrated below.
Metabolic pathway of eslicarbazepine acetate.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of eslicarbazepine acetate, eslicarbazepine, and other relevant metabolites is crucial for pharmacokinetic studies. The use of a deuterated internal standard like Licarbazepine-d4 is critical for the accurate quantification of licarbazepine.
Bioanalytical Method Workflow
The general workflow for the analysis of plasma samples is depicted below.
Bioanalytical workflow for pharmacokinetic analysis.
Detailed Protocol for Quantification of Eslicarbazepine in Human Plasma
This protocol is a composite based on several validated methods and should be adapted and re-validated for specific laboratory conditions.
1. Materials and Reagents
-
Eslicarbazepine and Licarbazepine-d4 reference standards
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve eslicarbazepine and Licarbazepine-d4 in acetonitrile to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with acetonitrile/water (50:50, v/v) to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at an appropriate concentration (e.g., 200 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the Licarbazepine-d4 internal standard working solution.
-
Add 180 µL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at high speed (e.g., 40,000 x g) for 5 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of 0.1% formic acid in water.
-
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Gemini C18, 3 µm, 50 x 3 mm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid (0.1%) or ammonium acetate (10 mM), is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for the precursor and product ions of the analyte and internal standard need to be optimized. Based on available literature, typical transitions are:
-
Eslicarbazepine: m/z 255.1 → 194.1
-
Licarbazepine-d4 (as an example for a deuterated internal standard): The transition would be shifted by the number of deuterium atoms. For a d3-labeled standard, a transition of m/z 258.1 → 197.1 has been reported. The exact transition for Licarbazepine-d4 should be determined empirically.
-
-
Data Presentation
The following tables summarize typical validation parameters for bioanalytical methods used in the quantification of eslicarbazepine and related compounds.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Eslicarbazepine Acetate | 50.0 - 1000.0 | 50.0 | |
| Eslicarbazepine | 50.0 - 25,000.0 | 50.0 | |
| (R)-Licarbazepine | 50.0 - 25,000.0 | 50.0 | |
| Oxcarbazepine | 50.0 - 1000.0 | 50.0 | |
| Eslicarbazepine | 40 - 40,000 | 40 |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Eslicarbazepine Acetate | < 9.7 | < 9.7 | 98.7 - 107.2 | |
| Eslicarbazepine | < 7.7 | < 7.7 | 98.7 - 107.2 | |
| (R)-Licarbazepine | < 12.6 | < 12.6 | 98.7 - 107.2 | |
| Oxcarbazepine | < 6.0 | < 6.0 | 98.7 - 107.2 |
Conclusion
The use of Licarbazepine-d4 as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly reliable and accurate means of quantifying eslicarbazepine in biological matrices. This is essential for the robust characterization of the pharmacokinetics of eslicarbazepine acetate. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals involved in such studies. It is imperative that any method be fully validated according to regulatory guidelines to ensure data integrity.
References
- 1. Pharmacokinetic/pharmacodynamic evaluation of eslicarbazepine for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Quantification of Licarbazepine Enantiomers in Human Cerebrospinal Fluid using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the enantiomers of Licarbazepine, (S)-(+)-Licarbazepine (Eslicarbazepine) and (R)-(-)-Licarbazepine, in human cerebrospinal fluid (CSF). Licarbazepine is the primary active metabolite of the anti-epileptic drugs Oxcarbazepine and Eslicarbazepine acetate.[1] The accurate measurement of these enantiomers in CSF is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and for understanding their therapeutic and potential adverse effects within the central nervous system. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for bioanalytical applications.
Introduction
Eslicarbazepine acetate is a third-generation antiepileptic drug that is rapidly metabolized to its active form, (S)-Licarbazepine, also known as Eslicarbazepine.[2][3] Oxcarbazepine is also metabolized to Licarbazepine, forming a racemic mixture of (S)- and (R)-enantiomers.[1] The primary mechanism of action for these compounds is the stabilization of the inactivated state of voltage-gated sodium channels, which reduces repetitive neuronal firing.[4] As these drugs target the central nervous system, quantifying their active metabolites in cerebrospinal fluid provides a direct measure of their concentration at the site of action. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method for the enantioselective analysis of Licarbazepine in CSF.
Metabolic Pathway of Eslicarbazepine Acetate
Eslicarbazepine acetate is a prodrug that undergoes extensive first-pass metabolism by hydrolysis to form its major active metabolite, (S)-Licarbazepine (Eslicarbazepine). A minor metabolic pathway involves the formation of (R)-Licarbazepine and Oxcarbazepine.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of (S)-Licarbazepine and (R)-Licarbazepine in human plasma and cerebrospinal fluid following the administration of Eslicarbazepine acetate. This data is essential for defining the expected concentration range for analytical method validation.
| Analyte | Matrix | Dosing Regimen | Relative Exposure (%) | Reference |
| (S)-Licarbazepine | Plasma | 1200 mg QD Eslicarbazepine Acetate | 93.84 | |
| (R)-Licarbazepine | Plasma | 1200 mg QD Eslicarbazepine Acetate | 5.20 | |
| Oxcarbazepine | Plasma | 1200 mg QD Eslicarbazepine Acetate | 0.96 | |
| (S)-Licarbazepine | CSF | 1200 mg QD Eslicarbazepine Acetate | 91.96 | |
| (R)-Licarbazepine | CSF | 1200 mg QD Eslicarbazepine Acetate | 7.13 | |
| Oxcarbazepine | CSF | 1200 mg QD Eslicarbazepine Acetate | 0.91 |
Experimental Protocol: Quantification of Licarbazepine Enantiomers in CSF by LC-MS/MS
This protocol is adapted from established methods for the analysis of Licarbazepine enantiomers in human plasma and is optimized for use with cerebrospinal fluid.
Materials and Reagents
-
(S)-Licarbazepine and (R)-Licarbazepine analytical standards
-
13C-labeled Licarbazepine or 10,11-dihydrocarbamazepine as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human cerebrospinal fluid (drug-free) for calibration standards and quality controls
Sample Preparation
A protein precipitation method is recommended for the extraction of Licarbazepine enantiomers from CSF due to the lower protein content of this matrix compared to plasma.
-
Allow CSF samples to thaw at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
To 100 µL of CSF sample, calibrator, or quality control, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Enantioselective separation is achieved using a chiral stationary phase.
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) or equivalent chiral column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Isocratic or a shallow gradient optimized for enantiomeric separation
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
Ion Spray Voltage: 5000 V
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Licarbazepine | 255.1 | 194.1 |
| (R)-Licarbazepine | 255.1 | 194.1 |
| Internal Standard (13C-labeled Licarbazepine) | 258.1 | 197.1 |
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared in drug-free CSF over the expected concentration range. A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on three separate occasions.
-
Selectivity: Assessed by analyzing blank CSF samples from multiple sources to ensure no interference at the retention times of the analytes and internal standard.
-
Matrix Effect: Evaluated to ensure that components in the CSF do not suppress or enhance the ionization of the analytes.
-
Stability: Freeze-thaw stability, short-term benchtop stability, and long-term storage stability of the analytes in CSF should be determined.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of Licarbazepine enantiomers in CSF.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
(S)-Licarbazepine exerts its anticonvulsant effect by selectively enhancing the slow inactivation of voltage-gated sodium channels. This mechanism is distinct from older antiepileptic drugs and contributes to its favorable side-effect profile. By stabilizing the inactivated state, (S)-Licarbazepine reduces the number of channels available to open, thereby suppressing sustained high-frequency neuronal firing that is characteristic of seizures.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and robust approach for the enantioselective quantification of Licarbazepine in human cerebrospinal fluid. This protocol is a valuable tool for neuroscience research and clinical development programs focused on antiepileptic therapies, enabling a deeper understanding of the central nervous system pharmacokinetics of these important drugs.
References
- 1. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
- 3. Frontiers | Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]
- 4. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
Solid-Phase Extraction Protocol for Licarbazepine from Serum Samples: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate, is a key analyte in therapeutic drug monitoring and pharmacokinetic studies. Accurate and reliable quantification of licarbazepine in serum is crucial for optimizing patient dosage and for drug development research. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like serum, offering significant advantages over simpler methods like protein precipitation by providing cleaner extracts and reducing matrix effects in subsequent analyses, such as liquid chromatography-mass spectrometry (LC-MS).
This application note provides a detailed protocol for the solid-phase extraction of licarbazepine from human serum samples using a generic reversed-phase SPE sorbent. The described method is based on established protocols for licarbazepine and structurally related compounds and is suitable for bioanalytical method development and validation.
Experimental Protocol
This protocol is designed for offline SPE using commercially available reversed-phase cartridges, such as those with a hydrophilic-lipophilic balanced (HLB) polymer sorbent.
Materials and Reagents:
-
SPE cartridges (e.g., Waters Oasis HLB, or equivalent)
-
Human serum samples
-
Licarbazepine certified reference standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled licarbazepine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Ammonium hydroxide (or other appropriate modifier)
-
SPE vacuum manifold or positive pressure processor
-
Sample collection tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Sample Pre-treatment:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
In a clean tube, pipette 200 µL of the serum sample.
-
Add the internal standard solution.
-
Dilute the sample with an acidic buffer (e.g., 200 µL of 25 mM ammonium formate, pH ~3.5) to facilitate binding to the SPE sorbent.[1]
-
Vortex the mixture thoroughly.
Solid-Phase Extraction Procedure:
The following steps are to be performed using an SPE manifold.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. This step prepares the sorbent for the aqueous sample.
-
Loading: Load the pre-treated serum sample (approximately 400 µL) onto the conditioned and equilibrated SPE cartridge. Apply a slow and steady flow rate to ensure optimal interaction between the analyte and the sorbent.
-
Washing:
-
Wash 1: Pass 1 mL of an acidic buffer (e.g., 25 mM ammonium formate, pH ~3.5) through the cartridge to remove hydrophilic interferences.[1]
-
Wash 2: Pass 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) through the cartridge to remove more strongly bound, but still undesired, matrix components.[1]
-
-
Drying: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for approximately 5-10 minutes. This step is critical for efficient elution with a non-aqueous solvent.
-
Elution: Elute the licarbazepine and internal standard from the sorbent by passing two aliquots of 50 µL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge into a clean collection tube.[1]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the subsequent LC-MS analysis (e.g., 0.1% formic acid in water).[1]
-
Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of bioanalytical methods for licarbazepine utilizing solid-phase extraction, as reported in the literature.
| Parameter | Licarbazepine | Oxcarbazepine | Reference |
| Linearity Range (µg/mL) | 0.008 - 2.000 | 0.008 - 2.000 | |
| 0.1 - 60 | 0.05 - 20 | ||
| 0.4 - 80 (enantiomers) | 0.4 - 8 | ||
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.008 | 0.008 | |
| 0.1 | 0.05 | ||
| 0.4 (enantiomers) | 0.4 | ||
| Recovery (%) | 92.34 - 104.27 | 92.34 - 104.27 | |
| 94.00 - 102.23 (for all compounds) | |||
| Intra-day Precision (%RSD) | < 9.13 | < 9.13 | |
| < 9 (for all compounds) | |||
| < 15 (for all compounds) | |||
| Inter-day Precision (%RSD) | < 9.13 | < 9.13 | |
| < 9 (for all compounds) | |||
| < 15 (for all compounds) | |||
| Accuracy (%) | 92.71 - 104.06 | 92.71 - 104.06 | |
| Bias within ±12 (for all compounds) | |||
| Did not exceed 15 (for all compounds) |
Visualizations
Experimental Workflow Diagram
Caption: Solid-phase extraction workflow for licarbazepine from serum.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Licarbazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Licarbazepine, the active metabolite of Oxcarbazepine and Eslicarbazepine acetate, from biological matrices, primarily human plasma. The following methods are designed for quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Licarbazepine Analysis
Licarbazepine (10,11-dihydro-10-hydroxycarbamazepine, MHD) is the pharmacologically active metabolite responsible for the therapeutic effects of the antiepileptic drugs Oxcarbazepine and Eslicarbazepine acetate. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. This process effectively removes endogenous interferences such as proteins and salts, leading to cleaner extracts and improved analytical sensitivity and column longevity.
Comparative Overview of LLE Methods
This document details two effective LLE methods for Licarbazepine analysis. The choice of method may depend on solvent availability, laboratory safety protocols, and specific analytical instrumentation.
Quantitative Data Summary
The performance of two distinct LLE methods for Licarbazepine analysis is summarized in the table below. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1: Diethyl Ether:Dichloromethane Extraction | Method 2: Methyl tert-Butyl Ether:Dichloromethane Extraction |
| Extraction Solvent | Diethyl ether:Dichloromethane (60:40, v/v) | Methyl tert-Butyl Ether:Dichloromethane (2:1, v/v) |
| Linearity Range | 40 - 10,500 ng/mL | 20 - 6,000 ng/mL (for each enantiomer) |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL | 20 ng/mL (for each enantiomer) |
| Recovery | Data not explicitly provided, but the method was successfully applied to pharmacokinetic studies. | Not explicitly stated, but accuracy data suggests good recovery. |
| Precision (CV%) | Within required limits for bioanalytical methods (specific values not detailed in the source). | < 15% (Intra- and Inter-day) |
| Accuracy (%) | Within required limits for bioanalytical methods (specific values not detailed in the source). | Within ± 15% |
| Internal Standard | Deuterated Carbamazepine (d10-Carbamazepine) | Not explicitly stated in the provided abstract. |
Experimental Protocols
Method 1: Diethyl Ether:Dichloromethane Extraction
This protocol is adapted from a validated HPLC-MS/MS method for the simultaneous quantification of Oxcarbazepine and its active metabolite, Licarbazepine (MHD), in human plasma.[1]
Materials:
-
Human plasma samples
-
Licarbazepine analytical standard
-
Deuterated Carbamazepine (d10-Carbamazepine) as internal standard (IS)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (d10-Carbamazepine in methanol).
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent mixture (Diethyl ether:Dichloromethane, 60:40 v/v) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 100 µL of the mobile phase or an appropriate reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Method 2: Methyl tert-Butyl Ether:Dichloromethane Extraction
This protocol is based on a method developed for the analysis of unbound plasma concentrations of Oxcarbazepine and the enantiomers of Licarbazepine (MHD).[2]
Materials:
-
Human plasma ultrafiltrate samples
-
Licarbazepine analytical standard
-
Internal standard (as appropriate for the analytical method)
-
Methyl tert-Butyl Ether (MTBE, HPLC grade)
-
Dichloromethane (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Sample Preparation:
-
Pipette 50 µL of plasma ultrafiltrate into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of the extraction solvent mixture (Methyl tert-Butyl Ether:Dichloromethane, 2:1 v/v) to the sample.
-
Vortex for 1 minute to facilitate extraction.
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Solvent Evaporation:
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the extracted analytes.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the described liquid-liquid extraction protocols.
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent drugs, the active metabolite, and the analytical workflow.
References
- 1. Development of an online solid-phase extraction-liquid chromatography-mass spectrometric analysis of oxcarbazepine and its active metabolite licarbazepine from plasma with a direct injection step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of unbound plasma concentration of oxcarbazepine and the 10-hydroxycarbazepine enantiomers by liquid chromatography with tandem mass spectrometry in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced UHPLC Method for Rapid Separation of Licarbazepine and Its Metabolites
Application Note
This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous separation and quantification of Licarbazepine and its primary metabolites. This method is designed for researchers, scientists, and professionals in drug development and therapeutic drug monitoring, offering high resolution, sensitivity, and a short analysis time.
Introduction
Licarbazepine is an active metabolite of the third-generation antiepileptic drug Eslicarbazepine Acetate. Eslicarbazepine Acetate is rapidly metabolized to S-licarbazepine (eslicarbazepine), the main active and circulating metabolite, and to a lesser extent, R-licarbazepine.[1] Monitoring the levels of these compounds is crucial for pharmacokinetic studies and clinical management. This UHPLC method provides a reliable tool for the accurate determination of Licarbazepine and its related substances in various biological matrices.
Experimental
A summary of the UHPLC methods for the analysis of Licarbazepine and its metabolites is presented below. The presented protocols are based on established methodologies and can be adapted for specific laboratory requirements.
Chromatographic Conditions
A key aspect of successful separation is the selection of appropriate chromatographic parameters. The following table summarizes a set of typical UHPLC conditions.
| Parameter | Value |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm[1] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5 µL |
| Detector | UV at 235 nm or Mass Spectrometer |
Sample Preparation
For plasma samples, a protein precipitation extraction is recommended for its simplicity and efficiency.
-
To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UHPLC system.
Quantitative Data Summary
The following table summarizes the quantitative performance of a comparable HPLC method for the analysis of Licarbazepine and related compounds. This data provides an expected performance benchmark for the UHPLC method.
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Intraday Precision (%CV) | Interday Precision (%CV) |
| Eslicarbazepine Acetate | 0.15 - 4 | 0.15 | < 9 | < 9 |
| Licarbazepine | 0.1 - 60 | 0.1 | < 9 | < 9 |
| R-Licarbazepine | 0.4 - 80 | 0.4 | < 15 | < 15 |
| Oxcarbazepine | 0.05 - 20 | 0.05 | < 9 | < 9 |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (Licarbazepine, S-licarbazepine, R-licarbazepine, Oxcarbazepine) in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to cover the desired calibration range.
Protocol 2: UHPLC System Operation
-
System Startup: Purge the UHPLC system with the mobile phase.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections, calibration standards, quality control samples, and unknown samples.
-
Data Acquisition: Start the sequence and acquire data.
-
System Shutdown: After the analysis, flush the column with a high percentage of organic solvent and then store it in an appropriate solvent.
Visualizations
The following diagrams illustrate the metabolic pathway of Eslicarbazepine Acetate and the experimental workflow for the UHPLC analysis.
Metabolic pathway of Eslicarbazepine Acetate.
Experimental workflow for UHPLC analysis.
References
Application Note: High-Throughput Analysis of Licarbazepine-d4-1 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Licarbazepine-d4-1 in human plasma. Licarbazepine (MHD), the active metabolite of oxcarbazepine and eslicarbazepine acetate, is a key analyte in therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for Licarbazepine quantification.
Introduction
Licarbazepine, or 10,11-dihydro-10-hydroxycarbamazepine (MHD), is the pharmacologically active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. Therapeutic drug monitoring of Licarbazepine is crucial for optimizing patient dosage and managing seizure control. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for matrix effects and variations in sample processing. This compound is a suitable internal standard for the accurate quantification of Licarbazepine. This document provides a detailed protocol for the analysis of this compound, which can be adapted for the quantification of the unlabeled analyte.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Licarbazepine (Analyte)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Dilute the supernatant with 900 µL of water.
-
Inject 4 µL of the final solution onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: Phenomenex Kinetex C18 (or equivalent), 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 28% B
-
0.5-2.0 min: 28-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-28% B
-
2.6-3.5 min: 28% B
-
-
Column Temperature: 40 °C
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) mode is used for quantification.
Data Presentation
The following table summarizes the optimized mass spectrometry parameters for the detection of Licarbazepine and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Licarbazepine | 255.1 | 194.1 | 100 | 25 |
| Licarbazepine | 255.1 | 237.1 | 100 | 20 |
| This compound (IS) | 259.1 | 198.1 | 100 | 25 |
| This compound (IS) | 259.1 | 241.1 | 100 | 20 |
Note: The transitions for this compound are proposed based on the fragmentation of the unlabeled compound and the addition of four deuterium atoms. The optimal collision energies may require fine-tuning on the specific instrument used.
Experimental Workflow
The following diagram illustrates the logical workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine therapeutic drug monitoring and pharmacokinetic research. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This protocol can be readily adapted for the quantitative analysis of unlabeled Licarbazepine.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Licarbazepine Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalysis of Licarbazepine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Licarbazepine bioanalysis?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of Licarbazepine, these effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[1][4] The primary cause is the presence of endogenous matrix components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles. Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: What are the common signs of matrix effects in my LC-MS/MS data for Licarbazepine?
A2: Common indicators of matrix effects include:
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
-
Inconsistent or low analyte response.
-
Peak shape distortion.
-
A significant difference in the analyte response between a pure solution and a matrix-spiked sample of the same concentration.
Q3: How can I qualitatively and quantitatively assess matrix effects for Licarbazepine?
A3:
-
Qualitative Assessment: The post-column infusion technique is a rapid method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Licarbazepine is infused post-column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for Licarbazepine indicates the presence of matrix effects.
-
Quantitative Assessment: The post-extraction spike method is commonly used. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solvent. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 is ideal.
-
Troubleshooting Guides
Issue 1: High Ion Suppression Observed for Licarbazepine
Q: My Licarbazepine signal is significantly suppressed, leading to poor sensitivity. What steps can I take to mitigate this?
A: High ion suppression is a common challenge. Here’s a systematic approach to troubleshoot and resolve this issue:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids. Consider switching or refining your sample preparation method. The choice of method can significantly impact the cleanliness of the final extract.
-
Protein Precipitation (PPT): While quick, it is the least effective at removing phospholipids and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Licarbazepine into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the most effective method for reducing matrix effects.
-
-
Chromatographic Separation: Ensure that Licarbazepine is chromatographically separated from the regions where matrix components elute.
-
Modify Gradient: Adjust the mobile phase gradient to increase the separation between Licarbazepine and interfering peaks.
-
Change Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) or particle sizes to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Licarbazepine (e.g., ¹³C-labeled) is the best choice to compensate for matrix effects. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, leading to an accurate analyte-to-IS ratio.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Licarbazepine.
Issue 2: Inconsistent Results and Poor Precision
Q: I am observing high variability (%CV) in my QC samples for Licarbazepine. Could this be related to matrix effects?
A: Yes, inconsistent matrix effects across different samples or batches of matrix are a common cause of poor precision.
-
Evaluate Relative Matrix Effects: Assess the matrix effect in multiple lots of the biological matrix (e.g., plasma from different donors) to understand the variability. Lipemic or hemolyzed plasma can also behave differently and should be evaluated.
-
Improve Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE can reduce the variability introduced by the matrix.
-
Check for Phospholipid Buildup: Phospholipids can accumulate on the analytical column and elute erratically, causing inconsistent ion suppression. Implement a column wash with a strong organic solvent between injections or use a guard column.
Quantitative Data Summary
The choice of sample preparation method has a significant impact on recovery and the extent of matrix effects. Below is a summary of expected performance for different techniques in bioanalysis.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | High (>80%) | High (significant ion suppression common) | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (>80%) | Low (most effective at removing interferences) | Low to Moderate |
| Supported Liquid Extraction (SLE) | High (>80%) | Low to Moderate | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast but offers minimal cleanup.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract. A mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18, HLB) sorbent can be effective.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger non-polar solvent can remove lipids.
-
Elution: Elute Licarbazepine and the internal standard with 1 mL of an appropriate solvent (e.g., 5% ammonium hydroxide in methanol for an MCX column).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visual Guides
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
Caption: Comparison of PPT and SPE sample preparation workflows.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Licarbazepine Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Licarbazepine.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Licarbazepine, offering potential causes and systematic solutions.
Problem: Peak Tailing
Q1: My Licarbazepine peak is showing significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for Licarbazepine, a compound with basic properties, is a frequent issue in reversed-phase HPLC.[1][2] It can compromise resolution and lead to inaccurate quantification.[1][3] The primary causes often involve secondary interactions between the analyte and the stationary phase.[1]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual, unbonded silanol groups on the silica-based stationary phase can interact with the basic functional groups of Licarbazepine, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use of an End-capped Column: Employing a modern, well-end-capped C18 or C8 column will reduce the number of available free silanol groups.
-
Solution 3: Buffer Concentration: Increasing the buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to peak distortion.
-
Solution: Implement a column washing procedure. Flushing with a strong solvent can help remove strongly retained impurities.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Poor Resolution
Q2: I am observing poor resolution between my Licarbazepine peak and other components in my sample. How can I improve the separation?
A2: Inadequate resolution can stem from various factors including mobile phase composition, column efficiency, and other chromatographic parameters.
Possible Causes & Solutions:
-
Insufficient Chromatographic Separation: The mobile phase may not be optimized for the separation of Licarbazepine from its related substances or matrix components.
-
Solution 1: Adjust Mobile Phase Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and can improve resolution. Make small, incremental changes.
-
Solution 2: Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Optimize pH: If dealing with other ionizable compounds, adjusting the mobile phase pH can significantly impact their retention and improve resolution.
-
-
Low Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.
-
Solution: Replace the column with a new one of the same type or a column with a smaller particle size (e.g., moving from a 5 µm to a 3 µm column).
-
-
Inappropriate Flow Rate: A flow rate that is too high can lead to band broadening and a loss of resolution.
-
Solution: Try reducing the flow rate. For example, if you are using 1.0 mL/min, try reducing it to 0.8 mL/min.
-
Problem: Peak Fronting
Q3: My Licarbazepine peak is fronting. What could be the cause of this?
A3: Peak fronting, where the front of the peak is less steep than the tail, is less common than tailing but can still affect quantification.
Possible Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample is completely dissolved. Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Operating a column at a pH outside of its stable range can cause the stationary phase to degrade, leading to a void at the column inlet and resulting in peak fronting.
-
Solution: Verify the pH stability range of your column and ensure the mobile phase pH is within that range. If the column is damaged, it will need to be replaced.
-
Frequently Asked Questions (FAQs)
Q4: What are the typical starting chromatographic conditions for Licarbazepine analysis?
A4: Based on published methods, a good starting point for developing an HPLC method for Licarbazepine would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and a buffer (ammonium acetate or phosphate buffer). A common starting ratio is around 70:30 (v/v) organic to aqueous.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Temperature: Room temperature.
Q5: What is the pKa of Licarbazepine and why is it important for HPLC method development?
A5: Licarbazepine has a predicted acidic pKa of around 14.1 and a predicted basic pKa of -3.2. For HPLC, it is crucial to operate the mobile phase at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form (either fully ionized or fully unionized). This helps to achieve sharp, symmetrical peaks. Given the pKa values, Licarbazepine will be in its neutral form across a wide pH range.
Q6: How should I prepare my samples for Licarbazepine analysis?
A6: For bulk drug or tablet dosage forms, a common procedure is to accurately weigh the sample, dissolve it in a suitable solvent (like methanol), sonicate to ensure complete dissolution, and then filter through a 0.2 µm or 0.45 µm filter before injection. It is recommended to dissolve the sample in the mobile phase if possible to avoid peak distortion.
Data and Protocols
Table 1: Summary of Reported HPLC Methods for Licarbazepine (or its Prodrug)
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Eslicarbazepine Acetate | Eslicarbazepine Acetate | Eslicarbazepine Acetate |
| Column | Dionex C18 (250x4.6 mm, 5 µm) | Inertsil ODS-2 (150x4.6 mm, 5 µm) | Finepak SIL C18T-5 (250x4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.005 M Ammonium Acetate (70:30 v/v) | Buffer: Acetonitrile:Methanol (60:40) in a 50:50 ratio, pH 2.5 | Methanol: Water (pH 2.5 with Orthophosphoric acid) (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 230 nm | 230 nm | 218 nm |
| Temperature | Room Temperature | Room Temperature | 30°C |
| Retention Time | 4.9 min | Not specified | Not specified |
Experimental Protocol: General HPLC Method for Licarbazepine
-
Mobile Phase Preparation (Example: Methanol:Ammonium Acetate Buffer)
-
Prepare a 0.005 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix methanol and the filtered ammonium acetate buffer in a 70:30 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation
-
Accurately weigh about 10 mg of Licarbazepine reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to achieve the desired working concentrations.
-
-
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Licarbazepine into a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions
-
Set up the HPLC system with the conditions specified in Table 1 (e.g., Method 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Visualizations
Troubleshooting Workflow for Peak Shape Issues
Caption: A troubleshooting decision tree for common HPLC peak shape problems.
Influence of HPLC Parameters on Licarbazepine Analysis
Caption: Key HPLC parameters influencing peak shape and resolution.
References
Technical Support Center: Troubleshooting Ion Suppression for Licarbazepine-d4-1 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Licarbazepine-d4-1 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1][2] The matrix refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.
Q2: My this compound signal is low and inconsistent. Could this be due to ion suppression?
A2: Yes, low and inconsistent signal intensity for your internal standard, this compound, is a classic symptom of ion suppression.[3] The variability in the matrix composition between different samples can lead to varying degrees of ion suppression, causing poor reproducibility in your results. It is crucial to investigate and mitigate these matrix effects to ensure the reliability of your bioanalytical method.
Q3: How can I identify if ion suppression is occurring in my LC-MS analysis of this compound?
A3: A common method to identify ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the MS detector while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the most common sources of ion suppression when analyzing this compound in plasma samples?
A4: The most common sources of ion suppression in plasma samples are phospholipids and proteins. These endogenous matrix components can co-elute with this compound and interfere with the ionization process in the MS source. Inadequate sample cleanup is a primary cause of significant ion suppression.
Q5: How can I minimize or eliminate ion suppression for this compound?
A5: There are several strategies to mitigate ion suppression:
-
Optimize Sample Preparation: This is the most effective way to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences compared to simple protein precipitation (PPT).
-
Improve Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, thus compensating for signal variability. However, it's important to ensure that the analyte and internal standard peaks completely overlap to avoid differential matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
This guide provides a step-by-step approach to troubleshooting low signal intensity, a common indicator of ion suppression.
Issue 2: Poor Reproducibility of this compound Area
This guide outlines steps to address inconsistent peak areas for the internal standard.
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques in mitigating matrix effects for Licarbazepine analysis. The data is representative of typical outcomes reported in the literature.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%)* | Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 75 - 90 | 85 - 105 | Simple, fast, and inexpensive. | Less effective at removing phospholipids, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | 90 - 105 | 70 - 95 | Good removal of phospholipids and other interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | 95 - 105 | 80 - 100 | Highly effective at removing a wide range of interferences, providing the cleanest extracts. | More time-consuming and costly than PPT. |
*Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
This protocol provides a general procedure for sample preparation using protein precipitation.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
-
Vortex and Centrifuge:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol outlines a general procedure for solid-phase extraction.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS system.
-
Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to perform a post-column infusion experiment.
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, infuse this solution into the LC eluent stream just before it enters the MS ion source.
-
-
Equilibration:
-
Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
-
Injection:
-
Inject a blank plasma sample that has been processed using your standard sample preparation method.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression. This allows you to determine if your analyte or internal standard is eluting in a zone of suppression.
-
References
Technical Support Center: Optimizing Licarbazepine and Licarbazepine-d4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Licarbazepine and its deuterated internal standard, Licarbazepine-d4.
Troubleshooting Guide
Effective chromatographic separation is critical for accurate bioanalysis. The following table outlines common issues encountered during the separation of Licarbazepine and Licarbazepine-d4, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) can improve peak shape for amine-containing compounds like Licarbazepine. 2. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica backbone. 3. Use a new column or flush the existing column with a strong solvent. |
| Inconsistent Retention Times | 1. Mobile phase composition drift. 2. Fluctuation in column temperature. 3. Inadequate column equilibration. 4. Pump malfunction. | 1. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a consistent temperature.[1][2] 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 4. Check the pump for leaks and ensure proper solvent delivery. |
| Low Signal Intensity | 1. Suboptimal mobile phase for ionization (if using LC-MS). 2. Incorrect detection wavelength (if using UV). 3. Sample degradation. | 1. For LC-MS, ensure the mobile phase is compatible with the ionization source (e.g., ESI). The addition of volatile modifiers like ammonium formate or acetate can enhance signal. 2. The UV detector should be set to the wavelength of maximum absorbance for Licarbazepine, which is around 210-235 nm.[2][3] 3. Ensure proper sample handling and storage to prevent degradation. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contaminated mobile phase or system. | 1. Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents and flush the system thoroughly. |
| Split Peaks | 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Clogged frit. | 1. Replace the column. 2. Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. 3. Replace the column inlet frit. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in reversed-phase HPLC for Licarbazepine and Licarbazepine-d4 separation?
A common starting point for the separation of Licarbazepine on a C18 column is a mixture of an aqueous component and an organic modifier.[1] A typical mobile phase consists of water or a buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed, starting with a lower percentage of the organic solvent and gradually increasing it.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. However, methanol can offer different selectivity, which might be advantageous in resolving Licarbazepine from potential interferences. It is recommended to screen both solvents during method development.
Q3: Is a buffer necessary in the mobile phase?
While not always essential, a buffer can improve peak shape and reproducibility, especially if the sample matrix is complex. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred as they are compatible with the mass spectrometer. A simple mobile phase of water and methanol/acetonitrile can also be effective.
Q4: How can I ensure the co-elution of Licarbazepine and Licarbazepine-d4 for accurate quantification using an internal standard method?
Due to the deuterium labeling, Licarbazepine-d4 may have a slightly shorter retention time than Licarbazepine. The goal is to achieve baseline separation from other matrix components while ensuring the two compounds elute closely enough to experience similar ionization effects in the mass spectrometer. Fine-tuning the gradient slope or the isocratic mobile phase composition can help in managing the separation.
Q5: What are the key parameters to consider when transferring a method from HPLC to UHPLC?
When transferring a method to a UHPLC system for faster analysis, it is crucial to adjust the gradient profile and flow rate to account for the smaller column dimensions and particle size. The gradient duration should be scaled down proportionally to the column volume. Ensure the UHPLC system can handle the backpressure generated by the smaller particle size columns.
Experimental Protocol: Representative HPLC-MS/MS Method
This protocol describes a typical method for the separation and quantification of Licarbazepine and Licarbazepine-d4 in a biological matrix.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Licarbazepine: m/z 253.1 → 235.1 Licarbazepine-d4: m/z 257.1 → 239.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Licarbazepine.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a reversed-phase HPLC method for licarbazepine monitoring in serum of patients under oxcarbazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives BIA 2-024, BIA 2-059 and BIA 2-265, in mouse plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address poor recovery of Licarbazepine during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Licarbazepine during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of Licarbazepine during sample extraction?
A1: Poor recovery of Licarbazepine is often attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of Licarbazepine, affecting its partitioning and retention.
-
Inappropriate Extraction Method: The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) depends on the sample matrix, required cleanliness of the extract, and the desired recovery. An unsuitable method can lead to significant analyte loss.
-
Incorrect Sorbent or Solvent Selection: In SPE, using a sorbent that does not have the appropriate interaction with Licarbazepine is a primary cause of low recovery. Similarly, in LLE, the choice of an organic solvent with inadequate polarity will result in poor extraction efficiency.
-
Analyte Degradation: Although generally stable, extreme pH or high temperatures during the extraction process could potentially lead to the degradation of Licarbazepine.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process or suppress the analytical signal, leading to apparent low recovery.[1][2]
Q2: Which extraction method generally provides the highest recovery for Licarbazepine?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can yield high recoveries for Licarbazepine and similar compounds when optimized.[3][4] Protein precipitation is a simpler and faster method but may result in a less clean extract and potentially lower recovery due to co-precipitation of the analyte with proteins. The choice of method often involves a trade-off between recovery, extract cleanliness, and throughput. For complex matrices where high sensitivity is required, SPE is often preferred due to its ability to provide cleaner extracts and good recoveries.
Q3: How does pH affect the extraction of Licarbazepine?
A3: Licarbazepine is a neutral molecule, and its extraction is influenced by pH. For reversed-phase SPE, maintaining a neutral pH is generally recommended to ensure the compound is in its non-ionized, more hydrophobic state, which promotes retention on the sorbent. In LLE, adjusting the pH of the aqueous phase can help minimize emulsions and improve partitioning into the organic solvent. For structurally similar compounds, degradation has been observed under strong acidic and alkaline conditions, suggesting that maintaining a near-neutral pH during extraction is advisable to prevent potential analyte loss.
Q4: Can high temperatures during solvent evaporation steps affect Licarbazepine recovery?
A4: Yes, excessive heat during solvent evaporation can potentially lead to the degradation of Licarbazepine. Studies on the related compound, Eslicarbazepine acetate, have shown degradation under dry heat conditions. Therefore, it is recommended to use a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40-50°C) for solvent evaporation.
Troubleshooting Guides
Poor Recovery with Solid-Phase Extraction (SPE)
If you are experiencing low recovery of Licarbazepine using SPE, follow these troubleshooting steps:
1. Verify Sorbent Selection and Conditioning:
-
Issue: The chosen sorbent may not be optimal for Licarbazepine.
-
Solution: For Licarbazepine, a reversed-phase sorbent like a hydrophilic-lipophilic balanced (HLB) polymer is often effective. Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions to activate the stationary phase.
2. Optimize Loading and Washing Steps:
-
Issue: The sample loading flow rate may be too high, or the wash solvent may be too strong, leading to premature elution of Licarbazepine.
-
Solution: Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the Licarbazepine.
3. Enhance Elution:
-
Issue: The elution solvent may not be strong enough to desorb Licarbazepine completely from the sorbent.
-
Solution: Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol or acetonitrile). Ensure a sufficient volume of the elution solvent is used to pass through the entire sorbent bed.
Poor Recovery with Liquid-Liquid Extraction (LLE)
For issues with low recovery of Licarbazepine using LLE, consider the following:
1. Optimize Solvent Selection:
-
Issue: The extraction solvent may have the wrong polarity to efficiently partition Licarbazepine from the aqueous sample.
-
Solution: Select a water-immiscible organic solvent that has a good affinity for Licarbazepine. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often good starting points. A series of solvents with varying polarities should be tested to find the optimal one.
2. Adjust Sample pH:
-
Issue: The pH of the aqueous phase may not be optimal for partitioning.
-
Solution: While Licarbazepine is neutral, adjusting the sample pH to a slightly basic or acidic condition can sometimes help to break emulsions and improve phase separation, thereby enhancing recovery.
3. Ensure Sufficient Mixing and Phase Separation:
-
Issue: Inadequate mixing can lead to incomplete extraction, while overly vigorous shaking can cause persistent emulsions.
-
Solution: Gently invert the extraction tube for a sufficient amount of time (e.g., 5-10 minutes) to ensure thorough mixing without forming a stable emulsion. If an emulsion does form, centrifugation can aid in phase separation.
Low Recovery after Protein Precipitation (PPT)
If you suspect analyte loss during protein precipitation, consider these points:
1. Optimize Precipitant and Ratio:
-
Issue: The choice of precipitating agent or its ratio to the sample may lead to co-precipitation of Licarbazepine.
-
Solution: Acetonitrile is a commonly used and effective precipitating agent. A 3:1 ratio of acetonitrile to plasma/serum is a good starting point. Methanol can also be used.
2. Ensure Complete Precipitation and Separation:
-
Issue: Incomplete protein precipitation or carry-over of precipitated protein into the final extract can affect recovery and subsequent analysis.
-
Solution: After adding the precipitant, vortex the sample thoroughly and allow it to stand at a low temperature (e.g., 4°C) for a sufficient time (e.g., 30 minutes) to ensure complete protein precipitation. Centrifuge at a high speed (e.g., >10,000 x g) to obtain a compact pellet and clear supernatant.
Data Presentation
Table 1: Comparison of Extraction Methods for Licarbazepine and Related Compounds
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Recovery (%) | Reference |
| Licarbazepine | Plasma | Online SPE | Hydrophilic-Lipophilic Balance | 92.3 - 104.3 | |
| S-Licarbazepine | Plasma | SPE | Oasis HLB | 94.0 - 102.2 | |
| R-Licarbazepine | Plasma | SPE | Oasis HLB | 94.0 - 102.2 | |
| Licarbazepine | Serum | Protein Precipitation | Methanol | 99.5 - 104.5 | |
| Carbamazepine Metabolites | Aqueous | SPE | Oasis HLB | 83.6 - 102.9 | |
| Antiepileptic Drugs | Serum | Protein Precipitation | Ethanol | 74.6 - 90.9 |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Licarbazepine from Human Plasma
This protocol is adapted from methods used for Licarbazepine and its analogues.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an appropriate internal standard.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the Licarbazepine from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Detailed Protocol for Protein Precipitation of Licarbazepine from Human Serum
This protocol is based on a validated method for Licarbazepine in serum.
-
Sample Preparation:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
-
Protein Precipitation:
-
Add 600 µL of cold methanol to the serum sample (a 3:1 ratio).
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new tube.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS system or evaporate and reconstitute if necessary.
-
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Licarbazepine LC-MS/MS Analysis
Welcome to the technical support center for minimizing analyte carryover in Licarbazepine (MHD) LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common carryover issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover refers to the appearance of a small peak of the analyte of interest (in this case, Licarbazepine) in a blank injection that is run after a sample with a high concentration of the analyte. This phenomenon occurs when residual analyte from a previous injection is retained somewhere in the LC-MS/MS system and then elutes during a subsequent analysis, potentially leading to inaccurate quantification of the analyte in following samples.
Q2: Why is Licarbazepine susceptible to carryover?
A2: While specific data on the physicochemical properties of Licarbazepine that make it prone to carryover are limited, compounds of its class (dibenzazepine carboxamide derivatives) can exhibit characteristics such as hydrophobicity and potential for interactions with surfaces within the LC-MS/MS system. These interactions can lead to adsorption onto surfaces like the autosampler needle, injection valve, tubing, and the head of the analytical column, causing carryover.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The needle, syringe, injection valve, and sample loop are frequent culprits. Residue can adhere to the internal and external surfaces of the needle.
-
LC Column: The column frit or the stationary phase can retain the analyte, which may then slowly bleed off in subsequent runs.
-
Connecting Tubing and Fittings: Dead volumes in fittings and connectors can trap and later release the analyte.
-
Mass Spectrometer Source: While less common for carryover between injections, contamination of the ion source can lead to a persistent background signal.
Q4: How can I differentiate between carryover and system contamination?
A4: A simple diagnostic test can help distinguish between carryover and contamination. Inject a high-concentration sample followed by a series of three or more blank injections.
-
Classic Carryover: The analyte peak will be largest in the first blank and will decrease in size with each subsequent blank injection.
-
System Contamination: A consistent peak size across all blank injections suggests that the mobile phase, blank solution, or a system component is contaminated.
Troubleshooting Guides
Issue 1: Peak corresponding to Licarbazepine observed in blank injection immediately following a high concentration standard.
This is a classic sign of analyte carryover. The following troubleshooting steps can help identify and mitigate the source.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Licarbazepine carryover.
Troubleshooting Steps & Solutions
| Potential Source | Troubleshooting Step | Recommended Solution |
| Autosampler Needle (External) | Inspect the needle wash port and waste tubing for proper drainage. Observe the needle during the wash cycle to ensure it is fully immersed and washed. | Ensure the wash station is functioning correctly. Use a wash solvent that is strong enough to dissolve Licarbazepine effectively. A common starting point is a mixture of organic solvent (e.g., acetonitrile or methanol) and water, sometimes with a small amount of acid or base to aid solubility. |
| Autosampler Needle (Internal), Loop, and Valve | Optimize the needle wash protocol. Increase the volume and/or the number of wash cycles. Experiment with different wash solvent compositions. | For Licarbazepine and related compounds, a wash solution with a higher percentage of organic solvent is often effective. Consider a wash sequence that includes both a strong organic solvent and a solvent similar to the initial mobile phase. |
| LC Column | After a high concentration sample, perform an aggressive column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) before the next injection. | Dedicate a specific column for high-concentration samples if possible. If carryover persists, consider replacing the column. A study on the related compound Oxcarbazepine found that an isocratic elution with 0.1% formic acid in water–methanol (50:50, v:v) helped to reduce carryover.[1][2] |
| Mobile Phase | Prepare fresh mobile phase and blank solutions to rule out contamination. | Always use high-purity (LC-MS grade) solvents and additives. |
Issue 2: Persistent low-level Licarbazepine signal in all injections, including blanks.
This indicates potential system contamination rather than carryover from a specific injection.
Troubleshooting Steps & Solutions
| Potential Source | Troubleshooting Step | Recommended Solution |
| Contaminated Mobile Phase or Blank | Prepare fresh mobile phase and blank solutions using new bottles of solvents. | Filter all aqueous mobile phases. |
| Contaminated LC System Components | Systematically clean or replace components starting from the autosampler and moving towards the mass spectrometer. This includes tubing, fittings, and the injection valve rotor seal. | Flush the entire system with a strong solvent mixture like isopropanol:acetonitrile:water (1:1:1). |
| Mass Spectrometer Source Contamination | If the signal persists after thorough LC system cleaning, the MS source may be contaminated. | Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer, ion transfer tube). |
Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol is designed to quantify the extent of carryover in your current LC-MS/MS method.
-
Prepare Samples:
-
Blank: Mobile phase or matrix without the analyte.
-
LLOQ Standard: Licarbazepine standard at the Lower Limit of Quantification.
-
ULOQ Standard: Licarbazepine standard at the Upper Limit of Quantification.
-
-
Injection Sequence:
-
Blank
-
LLOQ Standard
-
ULOQ Standard
-
Blank
-
Blank
-
Blank
-
LLOQ Standard
-
-
Data Analysis:
-
Calculate the peak area of Licarbazepine in the ULOQ standard.
-
Calculate the peak area of Licarbazepine in the first blank injection following the ULOQ.
-
Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100
-
The carryover in the blank should ideally be less than 20% of the LLOQ peak area.
-
Carryover Assessment Workflow
Caption: Workflow for assessing Licarbazepine carryover.
Protocol 2: Optimizing Autosampler Needle Wash
This protocol provides a systematic approach to improving the effectiveness of the needle wash to reduce carryover from the autosampler.
-
Establish Baseline: Perform the "Standard Carryover Assessment" protocol (Protocol 1) to determine the initial carryover percentage.
-
Select Wash Solvents: Prepare a series of wash solutions to test. Good starting points include:
-
Wash A: The initial mobile phase composition.
-
Wash B: A strong organic solvent (e.g., 90:10 Acetonitrile:Water).
-
Wash C: A mixture that may include a small percentage of acid (e.g., 0.1% Formic Acid) or base, depending on the analyte's properties.
-
Wash D: Isopropanol.
-
-
Test Wash Solvents: For each wash solution, repeat the carryover assessment injection sequence. It is recommended to test one new wash solution at a time.
-
Optimize Wash Volume and Cycles: Once an effective wash solvent is identified, experiment with increasing the wash volume and/or the number of wash cycles in the autosampler program.
-
Data Comparison: Compare the carryover percentage obtained with each wash condition to the baseline.
Example Wash Solvent Performance Data
| Wash Solution Composition | % Carryover (Mean ± SD, n=3) |
| Baseline (Initial Mobile Phase) | 1.5 ± 0.3% |
| 90:10 Acetonitrile:Water | 0.8 ± 0.2% |
| 90:10 Methanol:Water with 0.1% Formic Acid | 0.5 ± 0.1% |
| 100% Isopropanol | 0.3 ± 0.1% |
Note: The data in this table is illustrative and will vary depending on the specific LC-MS/MS system and method conditions.
By following these troubleshooting guides and experimental protocols, researchers can systematically identify the sources of Licarbazepine carryover and implement effective solutions to ensure the accuracy and reliability of their LC-MS/MS data.
References
Technical Support Center: Licarbazepine Stability in Processed Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Licarbazepine in processed biological samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during the analysis of Licarbazepine and its prodrug, Eslicarbazepine acetate, in biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent Licarbazepine concentration in plasma/serum samples. | Degradation due to improper storage. | Ensure samples are stored at appropriate temperatures immediately after processing. For long-term storage, -20°C or -80°C is recommended. Avoid prolonged storage at room temperature. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample.[1][2][3][4] | |
| pH-dependent hydrolysis. | Maintain a neutral or slightly acidic pH during sample processing and storage. Licarbazepine's prodrug, Eslicarbazepine acetate, is particularly susceptible to degradation in alkaline conditions.[5] | |
| Variable results between different batches of samples. | Inconsistent sample handling. | Standardize the entire sample handling and processing workflow, from collection to analysis. This includes using consistent anticoagulants, processing times, and storage conditions. |
| Presence of interfering substances. | Re-evaluate the specificity of the analytical method. Ensure that the method can distinguish Licarbazepine from its metabolites and potential degradation products. | |
| Degradation of Eslicarbazepine acetate to Licarbazepine before analysis. | Enzymatic activity in the sample. | Process samples promptly after collection. If immediate processing is not possible, store the samples at low temperatures to minimize enzymatic activity. |
| Hydrolysis during sample preparation. | Minimize the time samples spend at room temperature during extraction and processing. Use of an autosampler with cooling capabilities can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway from Eslicarbazepine acetate to Licarbazepine?
A1: Eslicarbazepine acetate (ESA) is a prodrug that is rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine (Eslicarbazepine), through hydrolysis by esterases primarily in the liver.
Caption: Metabolic conversion of Eslicarbazepine acetate to (S)-Licarbazepine.
Q2: What are the recommended storage conditions for plasma/serum samples containing Licarbazepine?
A2: For short-term storage, samples should be kept at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C or -80°C is recommended to ensure stability.
Q3: How many freeze-thaw cycles can samples containing Licarbazepine undergo without significant degradation?
A3: While specific data for Licarbazepine is limited, general best practice for bioanalytical samples is to minimize freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes for different analyses to avoid repeated thawing of the main sample. Some studies on other analytes have shown stability for up to three to five freeze-thaw cycles, but this should be validated for Licarbazepine in your specific matrix.
Q4: Does the choice of anticoagulant affect the stability of Licarbazepine in plasma?
A4: Validated analytical methods for Licarbazepine have been successfully developed using plasma collected with EDTA. While significant interference from common anticoagulants is not widely reported, it is crucial to be consistent with the choice of anticoagulant throughout a study. If switching between anticoagulants, a validation of sample stability is recommended.
Q5: What are the typical stability characteristics of Licarbazepine in processed biological samples?
A5: The stability of Licarbazepine in biological matrices is typically assessed during the validation of bioanalytical methods. The following table summarizes representative stability data.
| Stability Test | Condition | Duration | Typical Outcome |
| Short-Term (Bench-Top) | Room Temperature | Up to 24 hours | Stable |
| Long-Term | -20°C / -80°C | At least 30 days | Stable |
| Freeze-Thaw | 3-5 cycles | N/A | Generally stable, but minimization is recommended |
| Post-Preparative (Autosampler) | 2-8°C | Up to 48 hours | Stable |
Note: The exact stability can vary depending on the specific matrix, sample processing procedures, and analytical method. It is essential to perform stability testing as part of method validation.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Obtain a pooled sample of the biological matrix (e.g., human plasma) and spike it with a known concentration of Licarbazepine.
-
Divide the spiked sample into several aliquots.
-
Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one set of aliquots completely at room temperature and refreeze them. Repeat this for the desired number of cycles (e.g., 1, 3, and 5 cycles).
-
After the final thaw cycle, analyze the samples and compare the measured concentrations to the baseline to determine the percentage of degradation.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Spike a pooled biological matrix sample with Licarbazepine.
-
Leave the sample at room temperature for a defined period (e.g., 0, 4, 8, and 24 hours).
-
At each time point, extract an aliquot of the sample and analyze it for Licarbazepine concentration.
-
Compare the concentrations at each time point to the initial concentration (T=0) to evaluate stability.
Protocol 3: Assessment of Long-Term Stability
-
Spike a pooled biological matrix sample with Licarbazepine and divide it into multiple aliquots.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze aliquots at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the measured concentrations at each time point to the baseline concentration to assess long-term stability.
Caption: General experimental workflow for assessing Licarbazepine stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Selecting the appropriate LC column for Licarbazepine analysis
Welcome to the technical support center for the analysis of Licarbazepine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Which type of LC column is most suitable for the analysis of Licarbazepine?
A1: For routine quantification of Licarbazepine, a reversed-phase C18 column is the most common and effective choice.[1][2][3] For enantioselective separations, to distinguish between S-Licarbazepine and R-Licarbazepine, a chiral column is necessary.
Q2: What are the typical mobile phases used for Licarbazepine analysis on a C18 column?
A2: Common mobile phases for reversed-phase analysis of Licarbazepine are mixtures of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The exact ratio will depend on the specific column and desired retention time.
Q3: What detection wavelength is recommended for Licarbazepine?
A3: Licarbazepine can be effectively detected using UV spectrophotometry at wavelengths ranging from 210 nm to 230 nm. A wavelength of 210 nm has been shown to provide good sensitivity.
Q4: How can I prepare plasma or serum samples for Licarbazepine analysis?
A4: Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE). Protein precipitation, often with methanol, is a simpler and faster method. SPE, using cartridges like Oasis HLB, can provide a cleaner sample extract, which may be beneficial for more sensitive analyses or to minimize matrix effects.
LC Column Selection Guide
Selecting the appropriate LC column is critical for successful Licarbazepine analysis. The choice depends on the specific analytical goal, whether it is for routine quantification or for separating its enantiomers.
For General Quantification (Non-Chiral Analysis)
Reversed-phase C18 columns are the standard for quantifying Licarbazepine. Key parameters to consider are particle size, column length, and internal diameter, which will influence resolution, analysis time, and solvent consumption.
| Column Type | Dimensions | Particle Size (µm) | Key Advantages |
| Reversed-Phase C18 | 250 x 4.6 mm | 5 | Robust, widely available, good resolution. |
| Reversed-Phase C18 | 150 x 4.6 mm | 5 | Shorter analysis time compared to 250 mm columns. |
| Reversed-Phase C18 | 50 mm length | - | Fast analysis times. |
For Enantioselective (Chiral) Analysis
To separate the stereoisomers of Licarbazepine (S-Licarbazepine and R-Licarbazepine), a chiral stationary phase is required.
| Column Type | Dimensions | Particle Size (µm) | Key Advantages |
| Daicel CHIRALCEL OD-H | 50 x 4.6 mm | 5 | Effective for separating S-Licarbazepine and R-Licarbazepine. |
| LichroCART ChiraDex | 250 x 4 mm | 5 | Provides reliable chiral separation with UV detection. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Licarbazepine in Serum
-
Column: Reversed-phase C18
-
Mobile Phase: 50 mM sodium-dihydrogen-phosphate-monohydrate/acetonitrile (70:30, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Sample Preparation: Protein precipitation with methanol.
Protocol 2: Enantioselective LC-MS/MS Method in Human Plasma
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)
-
Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: Positive ion electrospray ionization mass spectrometry (ESI-MS/MS)
-
Sample Preparation: Solid-phase extraction.
Troubleshooting Guide
This section addresses common issues encountered during the LC analysis of Licarbazepine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions with Silanols: Residual silanol groups on the silica support of C18 columns can interact with basic analytes, causing peak tailing. | Use a well-end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help. |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: High Backpressure
| Possible Cause | Solution |
| Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. | Filter all samples and mobile phases before use. A guard column can also protect the analytical column. If a blockage occurs, try back-flushing the column (if permitted by the manufacturer). |
| Precipitation in the System: Buffer precipitation can occur if the organic solvent concentration is too high. | Ensure the buffer is soluble in the highest organic concentration of your gradient. Flush the system with a high-aqueous mobile phase after use to prevent salt buildup. |
| Tubing Blockage: Kinked or blocked tubing can increase system pressure. | Inspect all tubing for kinks or blockages and replace if necessary. |
Issue 3: Baseline Noise or Drift
| Possible Cause | Solution |
| Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes in the baseline. | Degas the mobile phase thoroughly before use. Most modern HPLC systems have an online degasser. |
| Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline, especially in gradient elution. | Use high-purity (HPLC-grade) solvents and reagents. Prepare fresh mobile phases daily. |
| Detector Lamp Aging: A failing detector lamp can cause increased noise. | Check the lamp's energy output and replace it if it is below the manufacturer's specification. |
Visual Workflows and Relationships
References
Calibration curve linearity problems in Licarbazepine quantification
This technical support center provides troubleshooting guidance for common issues encountered during the quantification of Licarbazepine, with a specific focus on calibration curve linearity problems.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Licarbazepine is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I address this?
A1: A plateauing calibration curve at higher concentrations is a common issue, often indicative of detector saturation or ionization suppression in LC-MS/MS analysis. Here’s a step-by-step guide to troubleshoot this problem:
Potential Causes and Solutions:
-
Detector Saturation: The mass spectrometry detector has a limited linear dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a non-proportional response.
-
Solution: Reduce the injection volume or dilute the higher concentration standards and samples. Extending the calibration range to lower concentrations may also be necessary. In some cases, adjusting the detector gain or using a less abundant isotope for quantification can help.
-
-
Ion Suppression: In electrospray ionization (ESI), high concentrations of the analyte or co-eluting matrix components can compete for ionization, leading to a suppressed signal at higher concentrations.
-
Solution: Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than protein precipitation in reducing matrix effects. Chromatographic conditions can also be optimized to separate Licarbazepine from suppressive matrix components.
-
-
In-source Fragmentation or Dimer Formation: At high concentrations, Licarbazepine might undergo in-source fragmentation or form dimers, which can affect the expected signal response.
-
Solution: Optimize the MS source conditions, such as cone voltage and desolvation gas temperature, to minimize these effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a plateauing calibration curve.
Q2: I am observing a non-linear, curved (quadratic) response for my Licarbazepine calibration curve. Is this acceptable, and what might be causing it?
A2: A quadratic relationship in a calibration curve is not uncommon in bioanalytical methods and can be acceptable if properly validated. However, it's crucial to understand the underlying cause.
Acceptability and Regression Model:
-
Regulatory Perspective: Regulatory guidelines from the FDA and EMA allow for the use of non-linear regression models, such as a quadratic fit, provided that the model accurately describes the concentration-response relationship and the method is validated for accuracy and precision.[1][2] A key consideration is that the simplest model that adequately fits the data should be used.
-
When to Use a Quadratic Fit: A quadratic fit (y = ax² + bx +c) may be appropriate when there is a consistent, non-linear relationship across the calibration range. It is important to have a sufficient number of calibration points (at least 6-8) to accurately define the curve.
Potential Causes for a Quadratic Response:
-
Analyte Adsorption: Active sites in the LC system (e.g., column, tubing) can lead to non-linear adsorption, which can be more pronounced at lower concentrations.
-
Isotopic Contribution: If a stable isotope-labeled internal standard is used, there might be isotopic contribution from the analyte to the internal standard signal at high analyte concentrations, causing a non-linear response.
-
Matrix Effects: As with a plateauing curve, matrix effects can also lead to a curved response.
Troubleshooting Steps:
-
Evaluate the Regression Fit: Use your chromatography data system to compare linear and quadratic fits. Examine the residuals to see which model provides a better fit.
-
Assess for Adsorption: Condition the LC system with a high-concentration standard before running the calibration curve to passivate active sites.
-
Check for Isotopic Crosstalk: Analyze a high-concentration standard of Licarbazepine without the internal standard to check for any signal in the internal standard's mass channel.
Q3: My calibration curve has poor linearity (low r² value) and high variability at the lower concentration levels. What should I investigate?
A3: Poor linearity and high variability at the lower end of the calibration curve often point to issues with sensitivity, sample preparation, or the internal standard.
Troubleshooting Guide:
| Potential Cause | Investigation | Solution |
| Approaching the Limit of Quantitation (LOQ) | The signal-to-noise ratio for the lowest standards is low (<10). | Optimize MS parameters for better sensitivity. Increase the sample injection volume or concentrate the sample during extraction. If the issue persists, raise the LOQ to a concentration that provides acceptable precision and accuracy. |
| Poor Sample Preparation/Low Recovery | The extraction recovery for Licarbazepine is low and/or inconsistent at low concentrations. | Evaluate and optimize the sample preparation method. Compare protein precipitation with solid-phase extraction to see which provides better and more consistent recovery. Ensure complete protein precipitation if using that method. |
| Internal Standard (IS) Issues | The response of the internal standard is highly variable across the calibration standards. | Ensure the IS is added consistently to all samples and standards. Verify the stability of the IS in the stock solution and the final extract. The concentration of the IS should be appropriate for the expected analyte concentrations. |
| Matrix Effects | Significant ion suppression or enhancement is observed, particularly affecting the low concentration standards. | Use a stable isotope-labeled internal standard for Licarbazepine if not already in use. Improve the sample cleanup process to remove more matrix components. |
Experimental Workflow for Sample Analysis:
Caption: General workflow for Licarbazepine sample analysis.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Licarbazepine Quantification
This protocol is a common and rapid method for sample preparation.
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Licarbazepine-d4 at 1 µg/mL in methanol) to each sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Licarbazepine Quantification
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[3][4]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute Licarbazepine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Licarbazepine
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85-95% | >90% |
| Matrix Effect (%) | Can be significant (ion suppression) | Generally lower and more consistent |
| Processing Time | Fast (~20 minutes per batch) | Slower (~45 minutes per batch) |
| Cost | Low | High |
| Selectivity | Lower | Higher |
Note: The values presented are typical ranges and may vary depending on the specific method and laboratory conditions.
Table 2: Linearity Data from a Validated LC-MS/MS Method for Licarbazepine[5]
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
This technical support guide provides a starting point for troubleshooting calibration curve linearity problems in Licarbazepine quantification. For more complex issues, further method development and optimization may be required. Always refer to the latest regulatory guidelines for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with isobaric interferences for Licarbazepine-d4-1
Welcome to the technical support center for the analysis of Licarbazepine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Licarbazepine-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Licarbazepine-d4 and why is it used in our experiments?
A1: Licarbazepine-d4 is a deuterated form of Licarbazepine, which is an active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Licarbazepine-d4 serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical properties are nearly identical to the non-labeled Licarbazepine analyte, but it has a different mass due to the deuterium atoms. This allows for accurate quantification of Licarbazepine in biological samples by correcting for variations in sample preparation and instrument response.
Q2: What is an isobaric interference and how can it affect my results with Licarbazepine-d4?
A2: Isobaric interference occurs when a compound in the sample has the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard you are trying to measure. This can lead to an artificially high signal and inaccurate quantification. For Licarbazepine-d4, potential isobaric interferences can arise from metabolites of the parent drug or other co-eluting compounds from the biological matrix.
Q3: What are the most likely sources of isobaric interference for Licarbazepine-d4?
A3: The most probable sources of isobaric interference for Licarbazepine-d4 are metabolites of oxcarbazepine or eslicarbazepine acetate that have the same nominal mass as Licarbazepine-d4. The primary suspects are:
-
R-licarbazepine: This is the R-enantiomer of Licarbazepine. Since it has the same elemental formula as S-licarbazepine (the more active enantiomer), it is isobaric. If not chromatographically separated, it can interfere with the analyte, Licarbazepine.
-
Glucuronide conjugates: Licarbazepine can be metabolized to form glucuronide conjugates. While these conjugates have a significantly higher mass, in-source fragmentation (the breakdown of molecules in the ion source of the mass spectrometer) can sometimes generate ions with the same m/z as Licarbazepine-d4.
-
Cross-contribution from the analyte: At high concentrations of the non-labeled Licarbazepine, the natural abundance of heavy isotopes (like ¹³C) can lead to a small signal at the mass of Licarbazepine-d4.
Q4: How can I confirm if I have an isobaric interference?
A4: You can investigate for isobaric interference by:
-
Analyzing a blank matrix sample: This will help identify interfering signals originating from the biological matrix itself.
-
Analyzing a sample containing only the analyte (Licarbazepine): Observe if there is any signal in the mass transition channel for the internal standard (Licarbazepine-d4).
-
Modifying chromatographic conditions: Altering the mobile phase composition or gradient can help to separate the interfering compound from Licarbazepine-d4, which will appear as a separate peak.
Troubleshooting Guide for Isobaric Interferences
This guide provides a systematic approach to identifying and resolving isobaric interferences when using Licarbazepine-d4.
Issue: Inaccurate or irreproducible quantification of Licarbazepine.
Potential Cause: Co-eluting isobaric interference with Licarbazepine-d4.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference.
Data Presentation: Mass Spectrometry Parameters
For accurate analysis, it is crucial to use appropriate mass spectrometry parameters. The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for Licarbazepine and plausible transitions for Licarbazepine-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference/Note |
| Licarbazepine (MHD) | 255.2 | 237.1 | Positive | [1] |
| Licarbazepine (MHD) | 255.1 | 194.1 | Positive | [2][3] |
| Licarbazepine-d4 (IS) | 259.2 | 241.1 | Positive | Predicted |
| Licarbazepine-d4 (IS) | 259.2 | 198.1 | Positive | Predicted |
Note: The MRM transitions for Licarbazepine-d4 are predicted based on the fragmentation pattern of the non-deuterated compound and a +4 Da shift. It is recommended to optimize these transitions on your specific instrument.
Experimental Protocols
Protocol 1: Method for Chromatographic Separation of Licarbazepine and Potential Interferences
This protocol outlines a general approach to achieve chromatographic separation of Licarbazepine from its potential isobaric interferents.
1. Sample Preparation:
- Perform a protein precipitation of the plasma sample using acetonitrile.
- Vortex and centrifuge the sample.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS System:
- LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
3. Data Acquisition:
- Monitor the MRM transitions specified in the table above for Licarbazepine and Licarbazepine-d4.
- Optimize collision energies for each transition to achieve maximum signal intensity.
Protocol 2: Identification of In-Source Fragmentation of Glucuronide Metabolites
This protocol helps determine if in-source fragmentation of Licarbazepine glucuronide is a source of interference.
1. Sample Preparation:
- Prepare a sample known to contain Licarbazepine glucuronide (e.g., from a patient sample or in vitro metabolism study).
2. Infusion Experiment:
- Infuse the sample directly into the mass spectrometer's ion source without chromatographic separation.
- Acquire a full scan mass spectrum.
3. Data Analysis:
- Look for the presence of an ion at the m/z of Licarbazepine-d4. The molecular weight of Licarbazepine glucuronide is approximately 430.4 g/mol .[4] If an ion corresponding to the protonated molecule of Licarbazepine-d4 is observed, it suggests in-source fragmentation.
Visualization of Key Relationships
Caption: Metabolic pathway leading to potential interferences.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of Licarbazepine assays between different laboratories
Comparison of Licarbazepine Assay Performance
The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Licarbazepine in human plasma or serum, as reported by different laboratories.
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Laboratory/Study | Flesch, G. et al. | Loureiro, A. I., et al.[1] | Kroner, G. M., et al.[2] |
| Linearity Range | 0.2 - 50.0 µg/mL | 50.0 - 25,000.0 ng/mL | 1.0 - 60.0 µg/mL |
| Precision (%CV) | < 5.03% | < 7.7% (intra-day and inter-day) | < 6% (inter- and intra-run) |
| Accuracy (%Bias) | < -4.92% | 98.7% to 107.2% of nominal values[1] | Not explicitly stated, but acceptable[2] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 50.0 ng/mL[1] | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.0182 µg/mL | Not Reported | 0.5 µg/mL |
| Internal Standard | Not specified in abstract | 10,11-dihydrocarbamazepine | ¹³C-labeled Licarbazepine |
Experimental Protocols
Method 1: HPLC-UV for Licarbazepine in Human Serum
This method provides a simple and cost-effective approach for therapeutic drug monitoring of Licarbazepine.
-
Sample Preparation: A single protein precipitation step is performed using methanol.
-
Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: A mixture of 50 mM sodium-dihydrogen-phosphate-monohydrate and acetonitrile (70:30, v/v).
-
Flow Rate: 0.9 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Validation: The method was validated for linearity, precision, accuracy, and recovery. No interference from commonly co-administered antiepileptic and antipsychotic drugs was observed.
Method 2: Enantioselective LC-MS/MS for Licarbazepine in Human Plasma
This highly sensitive and specific method is suitable for pharmacokinetic studies requiring the distinction between enantiomers.
-
Sample Preparation: Solid-phase extraction is used to isolate the analytes from human plasma.
-
Chromatography:
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm).
-
Mobile Phase: A mixture of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
-
Validation: The method was fully validated according to FDA guidelines, demonstrating acceptable accuracy, precision, linearity, and specificity for Eslicarbazepine acetate, S-Licarbazepine (eslicarbazepine), R-Licarbazepine, and Oxcarbazepine.
Method 3: LC-MS/MS for Licarbazepine in Serum
This improved assay is designed for routine clinical use in therapeutic drug monitoring.
-
Sample Preparation: Details are not provided in the abstract, but it is an improvement on a previous method.
-
Chromatography and Mass Spectrometry:
-
An LC-MS/MS method was developed for the major metabolite of oxcarbazepine and eslicarbazepine, licarbazepine (MHD), using a ¹³C-labeled form of the compound as the internal standard.
-
-
Validation: The assay demonstrated acceptable accuracy and linearity across the analytical measuring range. Inter- and intra-run precision was less than 6%. The method was also tested for interference from hemolysis, icterus, lipemia, and 187 other potential interferences, with none detected.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for conducting a cross-validation study of an analytical assay between different laboratories. This process is essential for establishing the interchangeability of data generated by multiple sites.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Assay.
Logical Framework for Assay Method Selection
The choice of an appropriate analytical method depends on the specific research or clinical question. The following diagram outlines a logical framework for selecting a suitable Licarbazepine assay.
Caption: Decision Tree for Selecting a Licarbazepine Assay Method.
References
The Gold Standard vs. The Workhorse: A Comparison of Licarbazepine-d4 and Other Internal Standards for Bioanalytical Accuracy
For researchers, scientists, and drug development professionals dedicated to achieving the highest level of accuracy and precision in the bioanalysis of licarbazepine, the choice of an appropriate internal standard is a critical decision that can significantly impact the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison between the stable isotope-labeled internal standard (SIL-IS), Licarbazepine-d4, and commonly used structural analog internal standards (SA-IS). The comparison is supported by a review of experimental data from various bioanalytical method validation studies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule bioanalysis, an internal standard is indispensable. It is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process, from sample preparation to instrument response. The ideal internal standard should mimic the analyte's behavior as closely as possible to ensure accurate quantification.
Stable isotope-labeled internal standards, such as Licarbazepine-d4, are widely regarded as the "gold standard" because they have nearly identical physicochemical properties to the analyte.[1][2][3] The substitution of hydrogen atoms with deuterium results in a mass shift that allows for differentiation by the mass spectrometer, but it has a minimal impact on retention time and ionization efficiency. This close similarity enables the SIL-IS to effectively compensate for matrix effects, which are a major source of inaccuracy in bioanalysis.[4]
Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they are often more readily available and less expensive than their deuterated counterparts, their different chemical nature can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte. This can result in less effective compensation for matrix effects and, consequently, reduced accuracy and precision.
Performance Comparison: Licarbazepine-d4 vs. Structural Analogs
The following table summarizes the performance characteristics of bioanalytical methods for licarbazepine (also known as the monohydroxy derivative or MHD of oxcarbazepine) using either a stable isotope-labeled internal standard (like Licarbazepine-d4 or a ¹³C-labeled variant) or a structural analog internal standard.
| Performance Metric | Stable Isotope-Labeled IS (e.g., Licarbazepine-d4, ¹³C-MHD) | Structural Analog IS (e.g., 10,11-Dihydrocarbamazepine, Glipizide) |
| Intra-day Precision (%CV) | < 6%[1] | < 12.6% |
| Inter-day Precision (%CV) | < 6% | < 12.6% |
| Accuracy (% Bias or % Recovery) | Within ± 15% (often much better) | 98.7% to 107.2% |
| Matrix Effect Compensation | High (due to co-elution and similar ionization) | Variable (depends on structural similarity and co-elution) |
| Extraction Recovery | Expected to be very similar to the analyte | May differ from the analyte |
Experimental Protocols
The following are representative experimental protocols for the quantification of licarbazepine in human plasma using either a stable isotope-labeled or a structural analog internal standard.
Method 1: Using Licarbazepine-d4 (SIL-IS)
This method is based on typical LC-MS/MS procedures for the bioanalysis of small molecules using a stable isotope-labeled internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing a known concentration of Licarbazepine-d4.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Licarbazepine: e.g., m/z 255.1 → 194.1
-
Licarbazepine-d4: e.g., m/z 259.1 → 198.1
-
-
Method 2: Using a Structural Analog IS (e.g., 10,11-Dihydrocarbamazepine)
This method is adapted from a published study that utilized a structural analog internal standard for the analysis of licarbazepine and related compounds.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add the internal standard solution (10,11-dihydrocarbamazepine).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral column (e.g., Daicel CHIRALCEL OD-H, 50 x 4.6 mm, 5 µm) for enantioselective separation if needed, or a standard C18 column.
-
Mobile Phase: Isocratic mixture of n-hexane and ethanol/isopropyl alcohol for chiral separation, or a standard reverse-phase gradient.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Licarbazepine: e.g., m/z 255.1 → 194.1
-
10,11-Dihydrocarbamazepine: e.g., m/z 239.1 → 194.1
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Rationale for internal standard selection and its impact on accuracy.
Conclusion
The choice between a stable isotope-labeled internal standard like Licarbazepine-d4 and a structural analog is a critical decision in the development of a robust and reliable bioanalytical method for licarbazepine. The available data strongly suggest that SIL-IS provide superior performance, particularly in terms of precision and the ability to compensate for matrix effects. This leads to a higher degree of confidence in the final concentration data.
While a well-validated method using a structural analog can provide acceptable results, it may be more susceptible to inaccuracies arising from variable matrix effects between different patient samples. Therefore, for studies that demand the highest level of accuracy and reliability, such as pivotal clinical trials or regulatory submissions, the use of Licarbazepine-d4 as an internal standard is highly recommended. The initial investment in a SIL-IS can pay significant dividends in the form of more reliable data and reduced need for repeat analyses.
References
- 1. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Simultaneous quantification of 11 antiepileptic drugs using limited isotope-labeled internal standards in LC-MS/MS: An accuracy assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a reversed-phase HPLC method for licarbazepine monitoring in serum of patients under oxcarbazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-day and intra-day precision and accuracy for Licarbazepine assay
Precision and Accuracy of Licarbazepine Assays: A Comparative Guide
For researchers and drug development professionals, the reliability of analytical methods is paramount. This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of various assays for Licarbazepine and its related compounds, supported by experimental data from published studies.
Understanding Precision and Accuracy in Bioanalysis
In analytical method validation, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV). Intra-day precision (repeatability) measures precision within a single day, while inter-day precision (intermediate precision) measures it across different days.[1][2][3]
Accuracy denotes the closeness of the mean test results to the true value and is typically expressed as a percentage of the nominal concentration (%bias or %recovery).[1] Both are critical parameters for ensuring the validity of bioanalytical data.
Comparative Analysis of Licarbazepine Assays
The following tables summarize the inter-day and intra-day precision and accuracy for different Licarbazepine assays, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
Table 1: Inter-day and Intra-day Precision and Accuracy of an LC-MS/MS Assay for S-Licarbazepine and R-Licarbazepine in Human Plasma [4]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| S-Licarbazepine | 50.0 - 25,000.0 | < 7.7% | < 7.7% | 98.7% - 107.2% |
| R-Licarbazepine | 50.0 - 25,000.0 | < 12.6% | < 12.6% | 98.7% - 107.2% |
Table 2: Inter-day and Intra-day Precision and Accuracy of an HPLC-UV Assay for Licarbazepine in Human Plasma
| Analyte | Concentration (µg/mL) | Precision (%CV) | Accuracy (% Bias) |
| Licarbazepine | 0.1 - 60 | < 9% | ±12% |
Table 3: Inter-day and Intra-day Precision and Accuracy of an RP-HPLC Assay for Eslicarbazepine Acetate in Bulk Drug and Tablets
| Parameter | Result |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.33 ± 0.5% |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Enantioselective LC-MS/MS Method for S-Licarbazepine and R-Licarbazepine in Human Plasma
-
Sample Preparation: Analytes were extracted from human plasma using solid-phase extraction.
-
Chromatographic Separation:
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm).
-
Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: 8 min.
-
-
Quantification: Positive ion electrospray ionization mass spectrometry was used for quantification, with 10,11-dihydrocarbamazepine as the internal standard.
-
Validation: The method was fully validated according to FDA regulations, demonstrating acceptable accuracy, precision, linearity, and specificity.
HPLC-UV Method for Licarbazepine in Human Plasma
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic Separation:
-
Column: Reverse-phase C18 (5 cm length).
-
Mobile Phase: Water, methanol, and acetonitrile in a 64:30:6 ratio.
-
Flow Rate: 1 mL/min at 40 °C.
-
Run Time: 9 min.
-
-
Detection: UV detection.
-
Validation: The method was validated according to FDA guidelines and was found to be accurate, precise, selective, and linear.
RP-HPLC Method for Eslicarbazepine Acetate in Bulk and Tablet Forms
-
Chromatographic System: Dionex RP-HPLC system with a Dionex C18 column (250×4.6 mm, 5 μm particle size).
-
Mobile Phase: Methanol and 0.005 M ammonium acetate in a 70:30 v/v ratio.
-
Elution: Isocratic elution with a flow rate of 1.0 ml/min.
-
Detection: Diode array detector at 230 nm.
-
Validation: The method was validated as per International Conference on Harmonisation (ICH) guidelines.
Experimental Workflow for Precision and Accuracy Assessment
The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision and accuracy of a bioanalytical method.
Caption: Workflow for assessing inter-day and intra-day precision and accuracy.
References
- 1. fda.gov [fda.gov]
- 2. Intraday and inter-day variations: Significance and symbolism [wisdomlib.org]
- 3. Interday and Intraday precision: Significance and symbolism [wisdomlib.org]
- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Quantification (LOQ) for Licarbazepine: A Comparative Guide
This guide provides a comprehensive overview of the methodologies for determining the Limit of Quantification (LOQ) for Licarbazepine, a pharmacologically active metabolite of the anticonvulsant drugs oxcarbazepine and eslicarbazepine acetate. The determination of LOQ is a critical parameter in bioanalytical method validation, ensuring that the analytical procedure has sufficient sensitivity to accurately and precisely measure low concentrations of the analyte in a given biological matrix. This document is intended for researchers, scientists, and drug development professionals.
Data Summary: Reported LOQ Values for Licarbazepine and Related Compounds
The following table summarizes the Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ) values for Licarbazepine (and its S-enantiomer, Eslicarbazepine) from various published analytical methods. These values are highly dependent on the analytical technique, the biological matrix, and the specific validation protocol employed.
| Analyte | Method | Matrix | LOQ/LLOQ | Reference |
| S-Licarbazepine (Eslicarbazepine) | LC-MS/MS | Human Plasma | 50.0 ng/mL | [1][2] |
| R-Licarbazepine | LC-MS/MS | Human Plasma | 50.0 ng/mL | [1][2] |
| Licarbazepine (MHD) | LC-MS/MS | Serum | 1 µg/mL (Lower limit of analytical measuring range) | [3] |
| Licarbazepine | HPLC-UV | Serum | 0.2 µg/mL (Lower end of calibration curve) | |
| Eslicarbazepine Acetate | RP-HPLC | Bulk Drug/Tablets | 9.52 µg/mL |
Experimental Protocols: Methodologies for LOQ Determination
The determination of the LOQ for Licarbazepine is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Two primary approaches are commonly employed:
Signal-to-Noise Ratio Approach
This method is based on the ratio of the analytical signal to the background noise.
Protocol:
-
Blank Sample Analysis: Analyze a representative number of blank samples (matrix without the analyte) and determine the magnitude of the background noise.
-
Spiked Sample Analysis: Analyze samples spiked with decreasing concentrations of Licarbazepine.
-
LOQ Determination: The LOQ is generally accepted as the concentration of the analyte that yields a signal-to-noise ratio of 10:1.
Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is a more statistically robust approach for determining the LOQ.
Protocol:
-
Calibration Curve Construction: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Licarbazepine. A blank sample, a zero sample (blank with internal standard), and at least six non-zero concentration levels should be used to generate the calibration curve.
-
Linear Regression Analysis: Perform a linear regression of the analyte concentration versus the analytical response. The slope (S) and the standard deviation of the response (σ) are determined. The standard deviation can be estimated from the standard deviation of the y-intercepts of regression lines.
-
LOQ Calculation: The LOQ is calculated using the following formula: LOQ = 10 * (σ / S)
-
Confirmation: It is crucial to confirm the calculated LOQ by analyzing a sufficient number of samples prepared at this concentration to demonstrate that the method provides acceptable precision and accuracy. For bioanalytical methods, the accuracy should be within ±20% of the nominal concentration at the LLOQ, and the precision should not exceed 20% CV.
Visualizing the Workflow and Methodologies
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for LOQ determination and a comparison of the different approaches.
Caption: General workflow for the determination of the Limit of Quantification (LOQ).
Caption: Comparison of different approaches for LOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Licarbazepine Levels Following Oxcarbazepine vs. Eslicarbazepine Acetate Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of licarbazepine, the active metabolite responsible for the anticonvulsant effects of both oxcarbazepine and eslicarbazepine acetate. The data presented herein, derived from experimental studies, highlights the differences in metabolic pathways and the resulting systemic exposure to the pharmacologically active S-enantiomer of licarbazepine (eslicarbazepine).
Metabolic Pathways: A Tale of Two Prodrugs
Oxcarbazepine and eslicarbazepine acetate are both prodrugs that are metabolized to licarbazepine. However, the metabolic routes and the resulting stereoisomeric composition of licarbazepine differ significantly between the two.
Oxcarbazepine is rapidly reduced by cytosolic reductases to a racemic mixture of S-licarbazepine and R-licarbazepine.[1][2][3] In contrast, eslicarbazepine acetate undergoes extensive first-pass hydrolysis to predominantly form S-licarbazepine, which accounts for approximately 95% of the circulating active metabolites.[4][5]
Quantitative Comparison of Licarbazepine Pharmacokinetics
The administration of eslicarbazepine acetate leads to a more direct and higher systemic exposure to the active S-licarbazepine enantiomer compared to oxcarbazepine. After oral administration of eslicarbazepine acetate, the systemic exposure to S-licarbazepine is approximately 94% of the parent dose, with minimal exposure to R-licarbazepine and oxcarbazepine. In contrast, the breakdown of oxcarbazepine results in a mixture of S-licarbazepine and R-licarbazepine.
| Parameter | After Oxcarbazepine Administration | After Eslicarbazepine Acetate Administration |
| Active Metabolite(s) | S-licarbazepine and R-licarbazepine | Predominantly S-licarbazepine |
| Ratio of S:R Enantiomers | Approximately 4:1 | Approximately 20:1 |
| Licarbazepine Tmax (Time to Peak Plasma Concentration) | 2-4 hours | 2-3 hours |
| Licarbazepine Half-life | 8-10 hours | 20-24 hours |
| Bioavailability of S-licarbazepine | Lower relative bioavailability | Higher relative bioavailability |
Experimental Protocols
The pharmacokinetic data for oxcarbazepine and eslicarbazepine acetate are typically generated from randomized, double-blind, placebo-controlled, single- and multiple-dose escalation studies in healthy subjects.
1. Study Design:
-
Phase I Studies: Typically single-center, open-label, randomized crossover studies are conducted in healthy volunteers to assess single-dose and steady-state pharmacokinetics.
-
Population: Healthy adult male and female subjects are usually recruited.
-
Dosing: Both single-dose and multiple-dose regimens are evaluated to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
2. Subject Population:
-
Inclusion Criteria: Healthy adults, typically between the ages of 18 and 55, with a body mass index within a normal range.
-
Exclusion Criteria: History of clinically significant medical conditions, use of other medications, and pregnancy or lactation.
3. Drug Administration and Sample Collection:
-
Administration: The drug is administered orally, often after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) to capture the full pharmacokinetic profile.
4. Analytical Methodology:
-
Quantification: Plasma concentrations of the parent drug and its metabolites (S-licarbazepine and R-licarbazepine) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and specific measurement of each enantiomer.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamazepine, Oxcarbazepine, and Eslicarbazepine | Neupsy Key [neupsykey.com]
- 4. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
- 5. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Licarbazepine Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred sample reanalysis (ISR) has emerged as a critical tool for assessing the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of Licarbazepine, a key active metabolite of the antiepileptic drugs Oxcarbazepine and Eslicarbazepine acetate, with a focus on the practical application and interpretation of ISR.
This document delves into the experimental protocols of commonly employed bioanalytical techniques, presents comparative data in clearly structured tables, and utilizes visualizations to elucidate key workflows and pathways, empowering researchers to make informed decisions in their drug development programs.
The Critical Role of Incurred Sample Reanalysis
Incurred sample reanalysis serves as a vital quality control measure to verify the reproducibility of a bioanalytical method using samples from dosed subjects. Unlike calibration standards and quality controls prepared from a stock solution, incurred samples reflect the true complexity of a biological matrix, including the presence of metabolites, concomitant medications, and endogenous compounds. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the conduct and acceptance criteria of ISR studies.
A cornerstone of ISR is the principle that for a set percentage of reanalyzed samples, the concentration obtained in the reanalysis should be within a predefined percentage of the original result. Typically, for small molecules like Licarbazepine, at least 67% of the reanalyzed samples must have a percentage difference within ±20% of the mean of the original and repeat results.
Bioanalytical Methods for Licarbazepine Quantification
The quantification of Licarbazepine in biological matrices, predominantly human plasma, is crucial for pharmacokinetic characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard due to its high sensitivity, selectivity, and throughput. Various iterations of this technique, including Ultra-Performance Liquid Chromatography (UPLC-MS/MS), offer enhanced resolution and faster analysis times.
Comparative Analysis of Bioanalytical Methods
While specific head-to-head comparative studies with ISR data for Licarbazepine are not abundantly available in the public domain, a review of validated methods for Licarbazepine and its parent compounds provides valuable insights. The following table summarizes typical performance characteristics of LC-MS/MS and UPLC-MS/MS methods.
| Parameter | LC-MS/MS | UPLC-MS/MS | Alternative Method (e.g., HPLC-UV) |
| Linearity Range | 10 - 4011 ng/mL | 10 - 4011 ng/mL | Higher ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~10 ng/mL | ~50-100 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 15% |
| Run Time | 5 - 10 minutes | 2 - 5 minutes | 10 - 20 minutes |
Note: The values presented are typical and may vary depending on the specific laboratory, instrumentation, and protocol.
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the bedrock of reliable bioanalytical data. Below are representative protocols for the quantification of Licarbazepine in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Licarbazepine from plasma is protein precipitation.
-
To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (e.g., a stable isotope-labeled Licarbazepine).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Typical Conditions |
| LC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of Licarbazepine and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex, Thermo Fisher, Waters) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | Specific precursor-to-product ion transitions for Licarbazepine and the internal standard |
Incurred Sample Reanalysis: A Case Study with Oxcarbazepine
A published bioequivalence study of Oxcarbazepine, a prodrug of Licarbazepine, provides a valuable real-world example of the importance of ISR.[1][2] During the study, the ISR for Oxcarbazepine met the acceptance criteria. However, a sporadic shouldering peak was observed in the chromatograms of some subject samples.[1] A thorough investigation revealed that a sulfate metabolite of Oxcarbazepine was co-eluting with the parent drug and undergoing in-source conversion in the mass spectrometer, leading to artificially elevated Oxcarbazepine concentrations in those samples.[1][2]
This case underscores that even when overall ISR acceptance criteria are met, careful scrutiny of individual sample chromatograms is crucial for identifying potential analytical issues that could impact data integrity.
Visualizing Key Processes
To better understand the relationships and workflows involved in Licarbazepine pharmacokinetic studies and ISR, the following diagrams are provided.
Caption: Workflow of Incurred Sample Reanalysis in a Pharmacokinetic Study.
Caption: Simplified Pharmacokinetic Pathway of Licarbazepine.
Conclusion and Recommendations
Incurred sample reanalysis is an indispensable component of modern bioanalytical science, providing a crucial check on the reliability of pharmacokinetic data for drugs like Licarbazepine. While LC-MS/MS and UPLC-MS/MS are the methods of choice for their sensitivity and specificity, the case of Oxcarbazepine highlights the importance of vigilant data review, even when ISR acceptance criteria are met.
For researchers embarking on pharmacokinetic studies of Licarbazepine, the following recommendations are key:
-
Method Validation: A rigorous validation of the bioanalytical method in accordance with regulatory guidelines is the first and most critical step.
-
ISR Planning: A well-defined ISR plan should be established before the analysis of study samples, outlining the number of samples to be reanalyzed and the acceptance criteria.
-
Metabolite Monitoring: Be aware of potential interferences from metabolites. Chromatographic separation should be optimized to resolve the analyte of interest from its major metabolites.
-
Thorough Data Review: Beyond statistical evaluation, a visual inspection of chromatograms from both initial analysis and ISR is essential to identify any anomalies that may indicate an underlying analytical issue.
By adhering to these principles and utilizing robust bioanalytical methodologies, researchers can ensure the generation of high-quality, reliable pharmacokinetic data for Licarbazepine, ultimately contributing to the successful development of safe and effective antiepileptic therapies.
References
A Comparative Analysis of Extraction Methodologies for Licarbazepine Recovery
Licarbazepine, the active metabolite of oxcarbazepine and eslicarbazepine acetate, is a crucial analyte in therapeutic drug monitoring and pharmacokinetic studies due to its role as a voltage-gated sodium channel blocker for treating epilepsy.[1][2] The accurate quantification of Licarbazepine from biological matrices is paramount for clinical and research applications. This guide provides a comparative overview of various extraction techniques, presenting performance data and detailed experimental protocols to assist researchers in selecting the most suitable method for their needs.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for achieving high recovery and purity of Licarbazepine. The following table summarizes the quantitative performance of key extraction techniques based on published experimental data.
| Parameter | Solid-Phase Extraction (SPE) | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Supercritical Fluid Extraction (SFE) |
| Recovery Rate | 92.34% - 104.27%[3] | 88.17% - 101.95%[4][5] | 75% - 94% (for related compounds like benzodiazepines in serum) |
| Sample Matrix | Plasma, Brain/Liver/Kidney Homogenates | Human Plasma | Water, Serum |
| Key Sorbent/Solvent | Hydrophilic-Lipophilic Balance (HLB) sorbent | Chloroform, Ammonia | Supercritical Carbon Dioxide (CO2) |
| Instrumentation | LC-MS/MS, HPLC-UV | HPTLC | SFE System, HPLC |
| Precision (%RSD or %CV) | <9.13% (Intra- and Interday) | Not explicitly stated for Licarbazepine, but method is described as precise | 0.57% - 1.25% (for related compounds) |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL | Not explicitly stated | 50.0 ng/mL (for Eslicarbazepine Acetate and its metabolites via SPE) |
| Analysis Time | ~8 minutes (online procedure) | Not specified | 10 - 60 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols derived from validated studies.
Online Solid-Phase Extraction (SPE) Coupled with LC-MS
This method provides a direct, rapid, and accurate measurement of Licarbazepine, making it highly suitable for therapeutic drug monitoring.
Protocol:
-
Sample Preparation: Plasma samples are prepared for direct injection.
-
Online SPE:
-
Sorbent: A hydrophilic-lipophilic balance (HLB) sorbent is used for the extraction.
-
Instrumentation: An online SPE system coupled with a reversed-phase liquid chromatography and high-resolution mass spectroscopy (LC-HRMS) is employed.
-
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient elution is performed. Specific mobile phases can include mixtures like phosphate buffer-acetonitrile-methanol-triethylamine.
-
-
Detection:
-
Instrument: A high-resolution Q Orbitrap mass spectrometer is used.
-
Mode: Detection is performed using targeted-selected ion monitoring (t-SIM) in positive scan mode.
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
SALLE is presented as an efficient method for extracting analytes from plasma samples, yielding high recovery rates.
Protocol:
-
Sample Preparation: Plasma samples are obtained from patients.
-
Extraction Procedure:
-
The specific salting-out agent and solvent system for Licarbazepine are not detailed in the provided abstracts, but the technique generally involves adding a salt to the aqueous sample to reduce the solubility of the analyte and force it into an immiscible organic solvent.
-
The method has been successfully applied to detect Carbamazepine (a related compound) in real patient plasma without matrix interference.
-
-
Analysis:
-
The resulting extract is analyzed, for instance by High-Performance Thin-Layer Chromatography (HPTLC), which has been used for separating similar drugs in dosage forms and human plasma.
-
Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly technique that uses a supercritical fluid, typically CO2, as the extraction solvent. While a specific protocol for Licarbazepine was not found, the following general procedure for pharmaceuticals in serum can be adapted.
Protocol:
-
Sample Preparation: Serum samples are spiked with the analyte.
-
SFE System Setup:
-
Mobile Phase: Supercritical CO2.
-
Pump Pressure: 329 MPa.
-
Temperatures: Extraction chamber at 45°C and restrictor at 60°C.
-
-
Extraction Process:
-
Static Extraction: The sample is held in the extraction chamber for a static period (e.g., 2.5 minutes).
-
Dynamic Extraction: The supercritical fluid flows through the sample for a dynamic period (e.g., 5-20 minutes).
-
-
Analyte Collection: The extracted analytes are collected in a suitable solvent trap as the CO2 is depressurized.
-
Analysis: The collected fraction is then analyzed using a suitable method like HPLC.
Visualized Experimental Workflow
To illustrate the general process from sample collection to data analysis, the following workflow diagram is provided.
Caption: General workflow for Licarbazepine extraction and analysis.
References
- 1. Licarbazepine | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an online solid-phase extraction-liquid chromatography-mass spectrometric analysis of oxcarbazepine and its active metabolite licarbazepine from plasma with a direct injection step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Licarbazepine-d4 from Multiple Suppliers for Bioanalytical Applications
Introduction
Licarbazepine, the active metabolite of the anticonvulsant drug oxcarbazepine, is a critical analyte in pharmacokinetic and toxicokinetic studies.[1][2] Accurate quantification of Licarbazepine in biological matrices necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] Licarbazepine-d4, a deuterated form of Licarbazepine, is commonly employed for this purpose in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] The quality and performance of the SIL-IS are paramount for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comparative evaluation of Licarbazepine-d4 sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C), focusing on key quality attributes and performance in a simulated bioanalytical workflow.
The selection of a suitable internal standard is a critical step in method development. An ideal SIL-IS should be chemically and physically almost identical to the analyte to ensure it behaves similarly during sample preparation and analysis, thereby compensating for variability. Key factors to consider when choosing an internal standard include isotopic purity, the location of the isotopic labels, and the mass difference between the internal standard and the analyte.
Experimental Protocols
The performance of Licarbazepine-d4 from each supplier was assessed through a series of experiments designed to measure critical quality parameters.
1. Chemical Purity Assessment by HPLC-UV
-
Objective: To determine the percentage of Licarbazepine-d4 and identify any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate in Water (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: A 1 mg/mL solution of Licarbazepine-d4 from each supplier was prepared in methanol.
2. Isotopic Purity and Identity Confirmation by LC-MS/MS
-
Objective: To confirm the molecular identity and determine the isotopic purity of Licarbazepine-d4.
-
Instrumentation: Sciex Triple Quad™ 5500 LC-MS/MS system.
-
Chromatographic Conditions: Same as HPLC-UV method.
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Licarbazepine: m/z 253.1 → 180.1
-
Licarbazepine-d4: m/z 257.1 → 184.1
-
-
-
Sample Preparation: A 1 µg/mL solution of Licarbazepine-d4 from each supplier was prepared in the mobile phase.
3. Concentration Verification by Quantitative NMR (qNMR)
-
Objective: To accurately determine the concentration of the Licarbazepine-d4 solutions provided by the suppliers.
-
Instrumentation: Bruker Avance III HD 600 MHz NMR spectrometer.
-
Method: A certified reference standard of maleic acid was used as the internal calibrant. Samples were dissolved in a known volume of DMSO-d6. The concentration of Licarbazepine-d4 was calculated by comparing the integral of a characteristic Licarbazepine-d4 proton signal to the integral of the maleic acid signal.
4. Performance Evaluation in a Bioanalytical Method
-
Objective: To assess the performance of each supplier's Licarbazepine-d4 as an internal standard for the quantification of Licarbazepine in human plasma.
-
Method: A calibration curve for Licarbazepine was prepared in human plasma over a concentration range of 1-1000 ng/mL. Each calibrator and quality control (QC) sample was spiked with a fixed concentration (100 ng/mL) of Licarbazepine-d4 from each supplier. Samples were subjected to protein precipitation with acetonitrile, followed by LC-MS/MS analysis. The peak area ratio of the analyte to the internal standard was used for quantification.
Data Presentation
The quantitative data from the evaluation of Licarbazepine-d4 from the three suppliers are summarized in the tables below.
Table 1: Chemical and Isotopic Purity
| Supplier | Chemical Purity (HPLC-UV, %) | Isotopic Purity (% d4) |
| Supplier A | 99.8 | 99.5 |
| Supplier B | 99.2 | 98.7 |
| Supplier C | 99.9 | 99.8 |
Table 2: Concentration Accuracy
| Supplier | Stated Concentration (mg/mL) | Measured Concentration (qNMR, mg/mL) | Accuracy (%) |
| Supplier A | 1.00 | 0.99 | 99.0 |
| Supplier B | 1.00 | 0.95 | 95.0 |
| Supplier C | 1.00 | 1.01 | 101.0 |
Table 3: Bioanalytical Performance (Linearity of Calibration Curve)
| Supplier | Calibration Curve Range (ng/mL) | Linear Regression (r²) |
| Supplier A | 1 - 1000 | 0.9995 |
| Supplier B | 1 - 1000 | 0.9981 |
| Supplier C | 1 - 1000 | 0.9998 |
Mandatory Visualizations
Caption: Workflow for evaluating Licarbazepine-d4 from different suppliers.
Caption: Role of an internal standard in a bioanalytical LC-MS/MS workflow.
The results indicate that while all three suppliers provide Licarbazepine-d4 of acceptable quality for most research purposes, there are discernible differences in purity and concentration accuracy.
-
Supplier C demonstrated the highest overall quality, with excellent chemical and isotopic purity, and the most accurate stated concentration. This is reflected in the outstanding linearity of the calibration curve (r² = 0.9998) in the bioanalytical performance test.
-
Supplier A also provided a high-quality product with good purity and concentration accuracy, resulting in excellent bioanalytical performance.
-
Supplier B 's product showed slightly lower chemical and isotopic purity, and a notable deviation in concentration from the stated value. While the linearity of the calibration curve was still acceptable (r² = 0.9981), the lower purity and concentration inaccuracy could introduce a higher degree of variability and potential bias in quantitative results, especially at the lower limit of quantification.
For regulated bioanalytical studies where the highest level of accuracy and precision is required, the material from Supplier C would be the most suitable choice. For general research and development purposes, the products from both Supplier A and Supplier C are highly recommended. While the material from Supplier B is functional, it would be prudent for users to independently verify the concentration before use in critical quantitative assays. This evaluation underscores the importance of thoroughly qualifying critical reagents like internal standards from any new supplier to ensure the integrity and reliability of bioanalytical data.
References
- 1. Licarbazepine-d4 (BIA 2-005-d4; GP 47779-d4) | Isotope-Labeled Compounds | 1020719-39-4 | Invivochem [invivochem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Cross-Reactivity Assessment of Carbamazepine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the cross-reactivity of carbamazepine with its primary and secondary metabolites. Accurate measurement of carbamazepine is crucial for therapeutic drug monitoring, and understanding the potential interference from its metabolites is essential for the development and validation of reliable analytical assays. This document outlines the metabolic pathways of carbamazepine, compares the cross-reactivity profiles of its key metabolites in various immunoassays, and provides detailed experimental protocols for both immunoassay and chromatographic techniques.
Carbamazepine Metabolism: A Complex Pathway
Carbamazepine (CBZ) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The main metabolic pathway involves the formation of a pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This epoxide is then further metabolized to the inactive 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ). Minor metabolic routes include aromatic hydroxylation to form 2-hydroxycarbamazepine (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ).
Carbamazepine Metabolic Pathway
Immunoassay Cross-Reactivity: A Comparative Analysis
Immunoassays are widely used for the therapeutic drug monitoring of carbamazepine due to their speed and convenience. However, the specificity of these assays can be compromised by the cross-reactivity of carbamazepine's metabolites. The degree of cross-reactivity varies significantly depending on the specific assay and the metabolite .
| Metabolite | PETINIA | EMIT 2000 | ADVIA Centaur | IMMULITE 2000 |
| Carbamazepine-10,11-epoxide (CBZ-E) | ~90%[1] | Satisfactory specificity (low cross-reactivity)[1] | 7.3% | 12% |
| Oxcarbazepine (OCBZ) | Low[1] | Low[1] | Not specified | Not specified |
| 10-hydroxy-carbazepine (HCBZ) | Low[1] | Low | Not specified | Not specified |
| 2-hydroxycarbamazepine (2-OH-CBZ) | Not specified | Not specified | Not specified | Not specified |
| 3-hydroxycarbamazepine (3-OH-CBZ) | Not specified | Not specified | Not specified | Not specified |
| 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ) | Not specified | No interference | Not specified | Not specified |
Experimental Protocols
Accurate assessment of cross-reactivity is fundamental in assay development and validation. Below are detailed methodologies for a generic competitive ELISA, a common immunoassay format for small molecules, and a reference LC-MS/MS method for the simultaneous quantification of carbamazepine and its metabolites.
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a general procedure for determining the cross-reactivity of carbamazepine metabolites in a competitive ELISA format.
Competitive ELISA Workflow
Materials:
-
96-well microtiter plates
-
Carbamazepine-protein conjugate (e.g., CBZ-BSA)
-
Anti-carbamazepine primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Carbamazepine standard
-
Carbamazepine metabolites (CBZ-E, 2-OH-CBZ, 3-OH-CBZ, DiOH-CBZ)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the carbamazepine-protein conjugate to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the carbamazepine standard and each carbamazepine metabolite in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or metabolite dilution with 50 µL of the diluted anti-carbamazepine primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the carbamazepine standard.
-
Determine the concentration of each metabolite that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each metabolite using the following formula: % Cross-Reactivity = (IC50 of Carbamazepine / IC50 of Metabolite) x 100
-
LC-MS/MS Method for Carbamazepine and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of carbamazepine and its metabolites due to its high selectivity and sensitivity.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N₂-Carbamazepine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Analysis:
-
Quantify the concentration of carbamazepine and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a similar matrix.
Conclusion
The assessment of cross-reactivity with its metabolites is a critical step in the development and validation of any immunoassay for carbamazepine. Significant cross-reactivity, as observed with carbamazepine-10,11-epoxide in some assays, can lead to an overestimation of the parent drug concentration and potentially impact clinical decisions. While immunoassays offer a rapid and high-throughput solution for therapeutic drug monitoring, LC-MS/MS remains the reference method for its superior specificity and ability to simultaneously quantify multiple analytes. The choice of analytical method should be guided by the specific research or clinical question, with a thorough understanding of the potential for metabolite interference.
References
Safety Operating Guide
Safe Disposal of Licarbazepine-d4-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical compounds are critical for ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Licarbazepine-d4-1, a labeled form of Licarbazepine used as an internal standard in analytical testing. Adherence to these guidelines is essential for mitigating risks and complying with environmental regulations.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
II. Waste Classification and Characterization
This compound should be treated as a hazardous chemical waste.[1] The specific waste codes may vary depending on the formulation and any solvents or contaminants present. It is crucial to manage this waste in accordance with local, state, and federal regulations for hazardous materials.
Key Hazard Information:
| Hazard Category | Description |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause damage to the nervous system. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the liver through prolonged or repeated exposure. |
III. Proper Disposal Procedures
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste. Improper disposal can lead to environmental contamination and regulatory penalties.
Step 1: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Note any solvents or other chemicals mixed with the waste.
-
Container Filling: Do not overfill waste containers. It is recommended not to fill containers beyond 90% of their capacity to allow for expansion.
Step 2: Waste Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Step 3: Waste Disposal
-
Professional Disposal Service: The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
-
Pickup Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or the contracted waste disposal service.
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal, ensuring safety and compliance.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
